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5-methyl-4-nitro-1H-benzimidazole chemical structure and properties

An In-depth Technical Guide to 5-methyl-4-nitro-1H-benzimidazole: Structure, Properties, and Therapeutic Potential Authored by: A Senior Application Scientist Abstract The benzimidazole scaffold is a cornerstone in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5-methyl-4-nitro-1H-benzimidazole: Structure, Properties, and Therapeutic Potential

Authored by: A Senior Application Scientist

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] This guide provides a comprehensive technical overview of 5-methyl-4-nitro-1H-benzimidazole, a specific derivative with significant potential for research and drug development. While direct experimental data for this particular molecule is limited, this document synthesizes information from closely related nitrobenzimidazole analogues to provide a robust framework for its synthesis, characterization, and potential biological applications. We will delve into its chemical structure, predicted physicochemical properties, plausible synthetic routes, and the mechanistic basis for its expected biological activities, with a focus on anticancer, antimicrobial, and antiparasitic applications.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel benzimidazole derivatives.

Chemical Structure and Identification

5-methyl-4-nitro-1H-benzimidazole is a heterocyclic aromatic compound. The structure consists of a benzene ring fused to an imidazole ring, with a methyl group at position 5 and a nitro group at position 4. Due to prototropic tautomerism, the N-H proton can reside on either nitrogen of the imidazole ring, leading to two tautomeric forms: 5-methyl-4-nitro-1H-benzimidazole and 6-methyl-7-nitro-1H-benzimidazole. For the purpose of this guide, we will refer to it as 5-methyl-4-nitro-1H-benzimidazole.[6]

Chemical Structure:

(Structure depicted is one of the possible tautomers)

Key Identifiers:

Identifier Value
IUPAC Name 5-methyl-4-nitro-1H-benzimidazole
CAS Number 1197960-23-3[7]
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol

| Canonical SMILES | CC1=C(C=C2C(=C1)NC=N2)[O-] |

Physicochemical Properties (Predicted)

PropertyPredicted Value / CharacteristicRationale
Melting Point >200 °C (decomposes)Nitrobenzimidazole derivatives are typically high-melting crystalline solids. For example, 5-nitrobenzimidazole has a melting point of 207-209°C and 5-methyl-4-nitroimidazole melts at 249°C.[8][9]
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol).The benzimidazole core provides some polarity, but the aromatic system limits aqueous solubility. The nitro and methyl groups further influence this property.
pKa (acidic N-H) ~11-12The N-H proton of the benzimidazole ring is weakly acidic. Electron-withdrawing groups like nitro typically lower the pKa compared to unsubstituted benzimidazole.
pKa (basic N) ~3-4The unprotonated nitrogen of the imidazole ring is basic. The electron-withdrawing nitro group significantly reduces the basicity compared to unsubstituted benzimidazole (pKa ~5.5).
LogP 1.5 - 2.5The combination of the aromatic system and the polar nitro and imidazole groups suggests a moderate lipophilicity.

Synthesis and Characterization

While a specific synthesis for 5-methyl-4-nitro-1H-benzimidazole is not detailed in published literature, a reliable synthetic route can be extrapolated from established methods for nitrobenzimidazole synthesis.[10][11] The most common approach involves the condensation of a substituted o-phenylenediamine with a one-carbon electrophile, such as formic acid or an orthoformate ester.[8][11]

Proposed Synthetic Protocol

The proposed synthesis involves the cyclocondensation of 3-methyl-4-nitro-1,2-phenylenediamine with formic acid.

Reaction Scheme:

Caption: Proposed workflow for the synthesis of 5-methyl-4-nitro-1H-benzimidazole.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 3-methyl-4-nitro-1,2-phenylenediamine (10 mmol), 90% formic acid (15 mL), and 5N hydrochloric acid (10 mL).

  • Reaction: Heat the mixture to reflux with stirring for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system. The disappearance of the starting diamine spot indicates reaction completion.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the acidic solution into a beaker containing crushed ice.

  • Neutralization: Neutralize the solution by slowly adding a 10% sodium hydroxide solution or concentrated aqueous ammonia with constant stirring until the pH is approximately 7. A precipitate should form. [11]6. Isolation: Collect the crude product by vacuum filtration and wash the solid thoroughly with cold deionized water to remove any residual salts.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as aqueous ethanol, to yield the purified 5-methyl-4-nitro-1H-benzimidazole.

  • Drying: Dry the purified crystals in a vacuum oven at 60-70 °C.

Spectroscopic Characterization (Predicted)

Unambiguous structure confirmation relies on a combination of spectroscopic techniques. [6] Infrared (IR) Spectroscopy:

  • N-H stretch: A broad peak is expected in the range of 3300-3500 cm⁻¹.

  • Aromatic C-H stretch: Peaks around 3100-3000 cm⁻¹.

  • NO₂ stretch: Two strong, characteristic peaks for asymmetric and symmetric stretching are expected around 1510-1550 cm⁻¹ and 1335-1365 cm⁻¹, respectively. [12]* C=N and C=C stretch: Peaks in the 1630-1450 cm⁻¹ region.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would show the following signals. The exact chemical shifts are estimations based on data from similar compounds like 5-nitro-1H-benzimidazole and 5-methyl-1H-benzimidazole. [8][13][14]

Proton Predicted δ (ppm) Multiplicity Coupling (J, Hz) Rationale
N-H > 12.5 Broad singlet - The acidic proton on the imidazole nitrogen is typically highly deshielded and often appears as a broad signal. [6]
H-2 8.4 - 8.6 Singlet - Proton at the C2 position of the imidazole ring.
H-6 7.9 - 8.1 Doublet ~8.5-9.0 Aromatic proton ortho to the fused imidazole ring and meta to the nitro group.
H-7 7.6 - 7.8 Doublet ~8.5-9.0 Aromatic proton ortho to the fused imidazole ring and ortho to the methyl group.

| -CH₃ | 2.4 - 2.6 | Singlet | - | Protons of the methyl group at the C5 position. |

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): Expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 178.06.

Potential Biological Activities and Mechanism of Action

The benzimidazole scaffold is a versatile pharmacophore, and the introduction of a nitro group, particularly at the 5-position, often confers potent biological activities. [3][15]These activities frequently stem from the electron-withdrawing nature of the nitro group and its ability to undergo bioreductive activation. [15][16]

Anticipated Biological Activities
  • Anticancer Activity: Numerous 5-nitrobenzimidazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines. [3][5]The mechanism often involves the induction of apoptosis and may be linked to DNA interaction or inhibition of key cellular enzymes. [3][17]* Antimicrobial and Antiparasitic Activity: The 5-nitroimidazole scaffold is a well-established pharmacophore in antimicrobial and antiparasitic drugs (e.g., metronidazole). [18]Derivatives of 5-nitrobenzimidazole have shown promise against a range of bacteria, fungi, and protozoan parasites. [3][16][19]* Vasorelaxant Activity: Certain 5-nitrobenzimidazole derivatives have been investigated for their potential as antihypertensive agents, demonstrating vasorelaxant effects. [3][20]

Mechanism of Action: The Role of the Nitro Group

The biological activity of many nitroaromatic compounds, including 5-nitrobenzimidazoles, is dependent on the enzymatic reduction of the nitro group. [15]This process is particularly efficient in anaerobic or hypoxic environments, such as those found in anaerobic bacteria, certain parasites, and the hypoxic cores of solid tumors.

Reductive Activation Pathway Diagram:

G A 5-Nitrobenzimidazole (R-NO₂) B Nitro Radical Anion (R-NO₂⁻˙) A->B Nitroreductase (e.g., in hypoxic cells or anaerobes) C Nitroso Derivative (R-NO) B->C D Hydroxylamine Derivative (R-NHOH) C->D E Reactive Radicals & Electrophiles D->E F Cellular Macromolecules (DNA, Proteins) E->F Interaction G Covalent Adducts & Oxidative Damage F->G Damage H Cell Death G->H

Caption: General mechanism of bioreductive activation of 5-nitrobenzimidazoles.

This reductive process, catalyzed by nitroreductase enzymes, generates a series of highly reactive intermediates, including nitroso and hydroxylamino derivatives, as well as radical species. [15]These reactive intermediates can covalently bind to and damage critical cellular macromolecules like DNA and proteins, leading to cytotoxicity and cell death. [18]

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, standardized in vitro assays are essential.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Seeding: Seed human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of 5-methyl-4-nitro-1H-benzimidazole in the appropriate cell culture medium. Replace the medium in the wells with the medium containing various concentrations of the test compound. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) by plotting cell viability against the logarithm of the compound concentration. [3]

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a specific microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of 5-methyl-4-nitro-1H-benzimidazole in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours (or under appropriate anaerobic conditions if testing against anaerobes).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

5-methyl-4-nitro-1H-benzimidazole represents a promising, yet underexplored, chemical entity. By leveraging the extensive knowledge base surrounding nitrobenzimidazole derivatives, this guide provides a solid foundation for its synthesis, characterization, and biological evaluation. The presence of the nitro group strongly suggests potential for bioreductive activation, making it a compelling candidate for development as an anticancer agent for hypoxic tumors or as a novel antimicrobial or antiparasitic drug. The protocols and predictive data presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and discovering new therapeutic agents. [4][21]

References

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  • BenchChem. (2025). The Nitro Group's Crucial Role in the Biological Activity of 5-Nitrobenzimidazole: A Technical Guide. BenchChem.
  • Hrelia, P., Morotti, M., Vigagni, F., et al. (n.d.). Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test. Mutagenesis, Oxford Academic.
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  • Taylor & Francis. (2009, September 23). Microwave assisted, one-pot synthesis of 5-nitro- 2-aryl substituted-1H-benzimidazole libraries: Screening in vitro for antimicrobial activity. Taylor & Francis Online.
  • ResearchGate. (n.d.). NOE spectrum of 1-benzyl-2-methyl-5-nitro-1H-benzimidazole (3).
  • Lee, C. K., & Lee, I.-S. H. (2008, October 6). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE.
  • ResearchGate. (n.d.). Scheme 1. Chemical synthesis of 5(6)-nitro-1H-benzimidazole derivatives....
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  • Sigma-Aldrich. (n.d.). 5-Methyl-4-nitroimidazole 98 14003-66-8. Sigma-Aldrich.
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  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of 5-Nitroso-1H-imidazole and Other Nitroimidazoles. BenchChem.
  • ResearchGate. (n.d.). Diverse biological activities of benzimidazole derivatives.
  • MDPI. (2009, July 27). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. MDPI.
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  • Sigma-Aldrich. (n.d.). 5-Methyl-4-nitroimidazole 98 14003-66-8. Sigma-Aldrich.
  • ResearchGate. (n.d.). 1-(4-Methylphenylsulfonyl)-5-nitro-1H-benzimidazole.
  • NextSDS. (n.d.). 1H-Benzimidazole,5-methyl-4-nitro-(9CI)
  • ResearchGate. (n.d.). Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b).
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  • BenchChem. (2025). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. BenchChem.
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Sources

Exploratory

A Technical Guide to the NMR Spectrum Analysis of 5-methyl-4-nitro-1H-benzimidazole

Abstract Benzimidazoles represent a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities.[1] The precise structural elucidation of these heterocyclic scaffolds is paramount for understa...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Benzimidazoles represent a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities.[1] The precise structural elucidation of these heterocyclic scaffolds is paramount for understanding structure-activity relationships and ensuring the integrity of drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. This in-depth guide provides a comprehensive analysis of the NMR spectrum of a representative substituted benzimidazole, 5-methyl-4-nitro-1H-benzimidazole. We will explore the theoretical underpinnings of its spectral features, provide detailed experimental protocols for data acquisition, and present a logical workflow for complete spectral assignment using one- and two-dimensional NMR techniques. This document is intended for researchers, scientists, and drug development professionals who utilize NMR for the structural characterization of complex organic molecules.

Introduction: The Structural Nuances of 5-methyl-4-nitro-1H-benzimidazole

The structure of 5-methyl-4-nitro-1H-benzimidazole presents a fascinating case for NMR analysis. It combines the core benzimidazole system with two substituents on the benzene ring that exert opposing electronic effects.

  • The Benzimidazole Core : This fused heterocyclic system possesses a unique electronic environment. The proton at the C2 position of the imidazole ring is typically observed as a singlet in the downfield region of the ¹H NMR spectrum.[2]

  • The Nitro Group (-NO₂) : As a potent electron-withdrawing group, the nitro substituent significantly deshields adjacent nuclei. This is due to both its inductive and resonance effects, which pull electron density away from the aromatic ring.[3]

  • The Methyl Group (-CH₃) : Conversely, the methyl group is a weak electron-donating group. It pushes electron density into the aromatic ring, causing a shielding effect (an upfield shift) on nearby nuclei.[4]

A critical feature of N-unsubstituted benzimidazoles is the phenomenon of prototropic tautomerism . The imidazole N-H proton can migrate between the two nitrogen atoms (N1 and N3). For 5-methyl-4-nitro-1H-benzimidazole, this results in a dynamic equilibrium between two tautomeric forms. The rate of this exchange is highly dependent on factors like solvent and temperature.[1] In non-polar solvents, this exchange can be rapid on the NMR timescale, leading to a time-averaged spectrum where chemically distinct positions in the two tautomers become equivalent.[5] In polar, hydrogen-bond-accepting solvents like DMSO-d₆, this exchange is often slowed, potentially allowing for the observation of distinct signals for each tautomer.[2][5][6]

Predicted NMR Spectral Data

The following tables summarize the anticipated ¹H and ¹³C NMR chemical shifts for 5-methyl-4-nitro-1H-benzimidazole, assuming the tautomeric equilibrium is slow enough in DMSO-d₆ to lock the structure as depicted. The numbering convention used is standard for the benzimidazole ring system.

Table 1: Predicted ¹H NMR Data in DMSO-d₆
ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
N1-H12.5 - 13.5Broad singlet-Highly deshielded due to aromaticity and hydrogen bonding with DMSO-d₆; subject to exchange.[1]
H-28.5 - 8.7Singlet-Characteristic deshielded proton on the electron-deficient imidazole ring.[7]
H-77.8 - 8.0Doublet³J(H7-H6) = 8-9 HzOrtho to the electron-deficient imidazole ring.
H-67.4 - 7.6Doublet³J(H6-H7) = 8-9 HzOrtho to the methyl group (shielding) but also influenced by the nitro group.
C5-CH₃2.6 - 2.8Singlet-Typical chemical shift for an aromatic methyl group.
Table 2: Predicted ¹³C NMR Data in DMSO-d₆
CarbonPredicted δ (ppm)Rationale
C-2~147Deshielded carbon in the imidazole ring, characteristic of its position between two nitrogen atoms.[7]
C-4~143Attached to the strongly electron-withdrawing nitro group, causing significant deshielding.[8]
C-7a~142Bridgehead carbon, deshielded by the fused imidazole ring.
C-3a~135Bridgehead carbon, less deshielded than C-7a.
C-5~131ipso-carbon attached to the methyl group.
C-6~124Influenced by both the adjacent methyl and nitro groups.
C-7~113Shielded position on the benzene ring.
CH₃~21Typical chemical shift for an aromatic methyl group carbon.[7]

Experimental Design & Protocols

Achieving unambiguous structural elucidation requires a systematic approach, beginning with high-quality 1D spectra and followed by a suite of 2D experiments to establish connectivity.

Logical Workflow for NMR Analysis

The following diagram outlines the comprehensive workflow for the structural characterization of 5-methyl-4-nitro-1H-benzimidazole.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Spectral Analysis & Elucidation prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) acq_1d 1D NMR Spectra (¹H, ¹³C{¹H}) prep->acq_1d acq_2d 2D NMR Spectra (COSY, HSQC, HMBC, NOESY) acq_1d->acq_2d Initial Assessment assign_1h Assign ¹H Spectrum (Integration, Multiplicity, δ) acq_2d->assign_1h assign_2d Correlate with 2D Data (Establish Connectivity) assign_1h->assign_2d assign_c13 Assign ¹³C Spectrum (via HSQC & HMBC) assign_2d->assign_c13 elucidate Final Structure Confirmation assign_c13->elucidate

Caption: Workflow for benzimidazole structure elucidation using NMR.

Protocol 1: Sample Preparation

Scientific integrity begins with meticulous sample preparation. Particulate matter can degrade spectral quality by disrupting the magnetic field homogeneity.

  • Weighing: Accurately weigh 5-10 mg of 5-methyl-4-nitro-1H-benzimidazole into a clean, dry vial.

  • Solvation: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as it readily dissolves many benzimidazole derivatives and its hydrogen-bond accepting nature helps to slow down the N-H prototropic exchange, often resulting in a sharper N-H signal.[1][5]

  • Dissolution: Gently vortex or swirl the vial to ensure the sample is completely dissolved. Gentle warming can be applied if necessary.

  • Filtration & Transfer: Place a small plug of glass wool into a Pasteur pipette. Carefully filter the solution through the pipette directly into a clean, dry 5 mm NMR tube.[1] This step is critical for removing microscopic particulates.

  • Finalization: Cap the NMR tube, label it clearly, and wipe the exterior with a lint-free tissue dampened with isopropanol to remove any fingerprints or dust before insertion into the spectrometer.

Protocol 2: 1D NMR Data Acquisition (400 MHz Spectrometer)

These parameters provide a robust starting point for obtaining high-quality 1D spectra.

Parameter¹H NMR¹³C{¹H} NMRCausality & Justification
Pulse Programzg30zgpg30Standard 30° pulse for quantitative ¹H; proton-decoupled for singlet ¹³C signals.
Spectral Width (SW)16 ppm220 ppmEncompasses the typical chemical shift range for organic molecules.
Acquisition Time (AQ)~3 s~1.2 sBalances resolution with experimental time.
Relaxation Delay (D1)2 s2 sAllows for sufficient relaxation of nuclei between scans, crucial for accurate integration.
Number of Scans (NS)161024Higher number of scans for ¹³C is necessary due to its low natural abundance (~1.1%).

Spectrometer Setup:

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of DMSO-d₆.

  • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Acquire the Free Induction Decay (FID) using the parameters above.

  • Process the data by applying Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the ¹H spectrum to the residual DMSO peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ septet (δ 39.52 ppm).

2D NMR for Unambiguous Assignment

While 1D NMR provides initial clues, 2D NMR is indispensable for confirming the molecular structure by mapping out the bonding framework and spatial relationships.[2]

COSY (Correlation Spectroscopy)
  • Purpose: Identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). A cross-peak between two signals indicates they are coupled.

  • Expected Correlation: A cross-peak is expected between H-6 and H-7, confirming their ortho relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: Correlates protons directly to the carbons they are attached to (¹JCH).

  • Expected Correlations:

    • The methyl proton signal (~2.7 ppm) will correlate to the methyl carbon signal (~21 ppm).

    • The H-2 signal (~8.6 ppm) will correlate to the C-2 carbon (~147 ppm).

    • The H-6 and H-7 signals will correlate to their respective attached carbons, C-6 and C-7.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: Shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH). This is the key experiment for identifying quaternary (non-protonated) carbons and piecing together molecular fragments.

  • Expected Key Correlations: The diagram below illustrates the most informative HMBC correlations for assigning the quaternary carbons and confirming the substituent positions.

G H2 H-2 C3a C-3a H2->C3a C7a C-7a H2->C7a H6 H-6 C4 C-4 H6->C4 H6->C7a H7 H-7 H7->C3a C5 C-5 H7->C5 CH3 5-CH₃ CH3->C4 CH3->C5 C6 CH3->C6 C2 C-2

Caption: Key expected HMBC correlations for 5-methyl-4-nitro-1H-benzimidazole.

  • From Methyl Protons: Correlations to C-5 (²J), C-4 (³J), and C-6 (³J) will definitively place the methyl and nitro groups relative to each other.

  • From H-7: Correlations to C-5 (³J) and the bridgehead carbon C-3a (³J) will help assign the aromatic ring.

  • From H-2: Correlations to bridgehead carbons C-3a and C-7a will confirm the imidazole ring assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Purpose: Identifies protons that are close in space, regardless of their bonding. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons.

  • Expected Correlations: A key NOESY correlation would be observed between the methyl protons (on C-5) and the aromatic proton at H-6. This through-space interaction provides definitive proof of their spatial proximity, confirming the substitution pattern.

Conclusion

The comprehensive analysis of 5-methyl-4-nitro-1H-benzimidazole using a combination of 1D and 2D NMR techniques allows for its complete and unambiguous structural characterization. By understanding the electronic effects of the substituents and the potential for prototropic tautomerism, a predictive model of the spectrum can be constructed. The systematic application of COSY, HSQC, HMBC, and NOESY experiments provides a self-validating system to confirm proton and carbon assignments, establish the bonding framework, and verify the regiochemistry of the substituents. This structured approach, grounded in the fundamental principles of NMR, is an indispensable methodology in modern chemical research and drug development.

References

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  • The Royal Society of Chemistry. Expedient synthesis of benzimidazoles using amides. [Link]

  • ResearchGate. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link]

  • Krygowski, T. M., & Szatylowicz, H. (2020). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 32(1), 389-411. [Link]

  • Sirajuddin, M., Ali, S., & Haider, A. (2014). Synthesis and characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 30(2), 577-582. [Link]

  • Marmara University. Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. [Link]

  • EPrints USM. 1d and 2d nmr studies of 2–(2–(benzyloxy)–3–methoxyphenyl)–1h. [Link]

Sources

Foundational

Analytical and Physicochemical Profiling of 5-Methyl-4-nitro-1H-benzimidazole: Exact Mass Determination and LC-HRMS Workflows

Executive Summary The benzimidazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in antimicrobial, anthelmintic, and oncology drug development. The specific deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzimidazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in antimicrobial, anthelmintic, and oncology drug development. The specific derivative 5-methyl-4-nitro-1H-benzimidazole (CAS: 32046-84-7) presents a unique analytical profile due to the combined electron-donating properties of the 5-methyl group and the strong electron-withdrawing nature of the 4-nitro group.

For analytical scientists and drug metabolism and pharmacokinetics (DMPK) researchers, establishing the precise molecular weight and monoisotopic exact mass of this compound is the foundational step for downstream bioanalytical assay development, high-resolution mass spectrometry (HRMS) tracking, and metabolite identification.

Physicochemical Data & Mass Specifications

In mass spectrometry, distinguishing between the average molecular weight and the monoisotopic exact mass is critical. The molecular weight is used for bulk stoichiometric calculations (e.g., preparing molar solutions), whereas the exact mass is required for the precise identification of the molecule in a mass spectrometer to avoid isobaric interference.

According to authoritative chemical databases, the empirical formula for 5-methyl-4-nitro-1H-benzimidazole is C8H7N3O2 ([1]).

Table 1: Core Mass Specifications
PropertyValueAnalytical Causality & Significance
Chemical Formula C8H7N3O2Defines the elemental composition and isotopic distribution pattern.
Molecular Weight 177.16 g/mol Calculated using the standard atomic weights of all isotopes. Essential for calculating molarity during sample preparation[2].
Exact Mass (Monoisotopic) 177.0538 DaCalculated using the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O). Critical for HRMS mass-defect filtering[2].
Expected [M+H]⁺ m/z 178.0611The target mass-to-charge ratio when utilizing Positive Electrospray Ionization (ESI+).
Expected [M-H]⁻ m/z 176.0465The target mass-to-charge ratio in Negative Electrospray Ionization (ESI-).

Note: The exact mass of 177.0538 Da is consistent across all structural isomers of C8H7N3O2, such as Isoluminol and Luminol ([3]). High-resolution chromatography is required to separate these isomers before mass detection.

Experimental Methodology: Self-Validating LC-HRMS Protocol

To confidently detect 5-methyl-4-nitro-1H-benzimidazole in complex biological matrices (e.g., plasma, microsomes), a robust Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow is required. The following protocol is designed as a self-validating system , ensuring that every step includes internal checks for accuracy and reproducibility.

Step 1: Sample Preparation & Matrix Spiking
  • Action: Prepare a 1.0 mg/mL primary stock solution in LC-MS grade Methanol. Perform serial dilutions to a working concentration of 100 ng/mL using a diluent of 90:10 Water:Acetonitrile.

  • Causality: Methanol is selected for the primary stock to ensure complete solvation of the hydrophobic methyl- and nitro-substituted aromatic ring. The final aqueous-heavy dilution (90% water) matches the initial chromatographic mobile phase conditions. This prevents the "strong solvent effect," which can cause peak broadening or splitting at the solvent front.

  • Self-Validation: Always process a "Matrix Blank" (diluent only) alongside the samples to rule out carryover. Spike a known stable-isotope-labeled internal standard (e.g., a deuterated benzimidazole analog) into the sample to monitor extraction recovery and ion suppression.

Step 2: UHPLC Chromatographic Separation
  • Action: Utilize a sub-2 µm C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Causality: The C18 stationary phase provides excellent retention for the lipophilic 5-methyl group. The addition of 0.1% Formic Acid is mechanistically critical; the strong electron-withdrawing nature of the 4-nitro group reduces the electron density on the benzimidazole nitrogens, lowering their pKa. The acidic modifier forces protonation in the liquid phase, ensuring sharp peak shapes and pre-forming the [M+H]⁺ ion prior to entering the mass spectrometer.

Step 3: ESI+ Ionization and HRMS Detection
  • Action: Operate the Orbitrap or Time-of-Flight (TOF) mass spectrometer in ESI+ mode. Set the mass resolution to at least 70,000 (at m/z 200). Extract the ion chromatogram (XIC) for m/z 178.0611 with a narrow mass tolerance window of ±5 ppm.

  • Causality: High resolution is mandatory to separate the target analyte from isobaric endogenous matrix interferences that share the same nominal mass (m/z 178) but have different exact masses.

  • Self-Validation (System Suitability): Continuously infuse a lock mass (e.g., Leucine Enkephalin, m/z 556.2771) during the run. The software uses this known mass to correct for temperature-induced mass drift in real-time, ensuring the mass error of the target analyte remains strictly <2 ppm.

LCHRMS A Sample Prep (0.1 mg/mL) B UHPLC Separation (C18, 0.1% FA) A->B C ESI+ Ionization (Protonation) B->C D HRMS Analysis (Orbitrap/TOF) C->D E Data Processing (m/z 178.0611) D->E

Step-by-step LC-HRMS workflow for the exact mass determination of 5-methyl-4-nitro-1H-benzimidazole.

Metabolic Profiling via Exact Mass Tracking

In drug development, tracking the metabolic fate of a compound is just as important as quantifying the parent drug. The 4-nitro group of 5-methyl-4-nitro-1H-benzimidazole is highly susceptible to enzymatic reduction by hepatic nitroreductases and the gut microbiome.

By calculating the exact mass shifts associated with these biotransformations, researchers can program the mass spectrometer to automatically flag potential metabolites.

Table 2: Exact Mass Tracking of Nitroreduction Metabolites
Metabolic StageChemical ShiftFormulaExact Mass (Da)Expected [M+H]⁺ m/z
Parent Drug N/AC8H7N3O2177.0538178.0611
Nitroso Intermediate Loss of Oxygen (-O)C8H7N3O161.0589162.0662
Hydroxylamine Intermediate Addition of Hydrogen (+2H)C8H9N3O163.0745164.0818
Amino Metabolite Loss of Oxygen (-O)C8H9N3147.0796148.0869

Causality Insight: The complete reduction to 5-methyl-4-amino-1H-benzimidazole significantly alters the molecule's polarity. The amino metabolite will elute much earlier on a reverse-phase C18 column compared to the parent nitro-compound. Therefore, the LC gradient (Step 2) must start at a low organic percentage (5% B) to ensure this highly polar metabolite is adequately retained and resolved from the solvent front.

Metabolism A 5-methyl-4-nitro-1H-benzimidazole Exact Mass: 177.0538 Da B Nitroso Intermediate Exact Mass: 161.0589 Da A->B Nitroreductase (-O) C Hydroxylamine Intermediate Exact Mass: 163.0745 Da B->C Reductase (+2H) D 5-methyl-4-amino-1H-benzimidazole Exact Mass: 147.0796 Da C->D Reductase (-O, +2H)

Enzymatic nitroreduction pathway of 5-methyl-4-nitro-1H-benzimidazole with exact mass tracking.

Conclusion

The analytical characterization of 5-methyl-4-nitro-1H-benzimidazole relies heavily on the precise differentiation between its molecular weight (177.16 g/mol ) and its exact monoisotopic mass (177.0538 Da). By leveraging high-resolution mass spectrometry coupled with a self-validating LC workflow, researchers can achieve sub-2 ppm mass accuracy. This precision is not merely an analytical exercise; it is the mechanistic foundation required to track the drug's pharmacokinetic profile and map its complex nitroreduction metabolic pathways in vivo.

References

  • National Center for Biotechnology Information (NCBI). "5-methyl-4-nitro-1H-benzimidazole | C8H7N3O2 | CID 3902452." PubChem Database. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Isoluminol | C8H7N3O2 | CID 95014" (Exact Mass Reference for C8H7N3O2). PubChem Database. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "Luminol | C8H7N3O2 | CID 10638" (Exact Mass Reference for C8H7N3O2). PubChem Database. URL: [Link]

Sources

Exploratory

safety data sheet MSDS for 5-methyl-4-nitro-1H-benzimidazole

An In-Depth Technical Guide to the Safety Profile of 5-methyl-4-nitro-1H-benzimidazole This guide has been developed to bridge that gap. By applying first principles of chemical safety and synthesizing data from structur...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safety Profile of 5-methyl-4-nitro-1H-benzimidazole

This guide has been developed to bridge that gap. By applying first principles of chemical safety and synthesizing data from structurally analogous compounds, we will construct a robust, predictive safety profile for 5-methyl-4-nitro-1H-benzimidazole. Our approach moves beyond a simple checklist, focusing on the why behind safety protocols, empowering researchers to handle this and similar molecules with informed confidence.

Molecular Profile and Predicted Hazard Analysis

The key to understanding the safety of 5-methyl-4-nitro-1H-benzimidazole lies in deconstructing its molecular architecture:

  • The Benzimidazole Core: A fused bicyclic system containing imidazole and benzene rings. This scaffold is common in many biologically active compounds and is generally stable, but it can also be metabolized by physiological systems.

  • The Nitro Group (-NO₂): This is the primary driver of the compound's potential hazards. Nitroaromatic compounds are a well-studied class of chemicals known for their potential toxicity and, in some cases, energetic properties.[1] Many are recognized as acutely toxic, mutagenic, and potential carcinogens.[1] Their metabolism can lead to the formation of reactive intermediates that cause cellular damage.

  • The Methyl Group (-CH₃): A simple alkyl group that can influence the molecule's solubility and metabolic profile.

Based on this structure, we can predict that the principal hazards will stem from the nitroaromatic functionality. The safety protocols must therefore be designed to mitigate risks associated with this chemical class.

Synthesized GHS Classification and Hazard Statements

By referencing SDSs for close structural analogs like 5-Nitrobenzimidazole and 2-Methyl-5-nitro-1H-benzimidazole, we can project a likely Globally Harmonized System (GHS) classification.[2][3]

Hazard ClassCategoryPictogramSignal WordPredicted Hazard Statements
Acute Toxicity, Oral4WarningH302: Harmful if swallowed.[4][5]
Skin Corrosion/Irritation2WarningH315: Causes skin irritation.[2][3]
Serious Eye Damage/Eye Irritation2AWarningH319: Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity (Single Exposure)3WarningH335: May cause respiratory irritation.[2][3]

Hazard Response and First Aid: A Logic-Driven Workflow

In the event of an exposure, a rapid and logical response is critical. The following diagram outlines the decision-making process based on the predicted hazards.

Caption: First Aid Response Workflow for 5-methyl-4-nitro-1H-benzimidazole Exposure.

Laboratory Handling and Exposure Control

Safe handling is predicated on a multi-layered approach known as the "Hierarchy of Controls." This framework prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).

Engineering Controls
  • Fume Hood: All manipulations of the solid compound or its solutions must be performed in a certified chemical fume hood. This is non-negotiable. The nitroaromatic structure suggests potential for respiratory irritation and systemic toxicity upon inhalation of dust particles.[2]

  • Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.

Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Eye/Face ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[6]Protects against accidental splashes and airborne dust. The predicted H319 (Causes serious eye irritation) mandates robust eye protection.[2][3]
Hand Nitrile gloves (minimum 5 mil thickness).Prevents skin contact. Nitroaromatic compounds can potentially be absorbed through the skin.[7] For prolonged contact or immersion, consult glove manufacturer data.
Body Standard laboratory coat.Protects against incidental skin contact and contamination of personal clothing.
Respiratory Not required if work is conducted within a certified fume hood. For emergencies or spill cleanup, a NIOSH-approved respirator with P100 (particulate) filters may be needed.The primary engineering control (fume hood) should eliminate the need for respiratory protection during routine use.

In-Practice Protocol: Weighing and Solubilizing the Compound

This step-by-step protocol integrates the safety principles discussed into a common laboratory workflow. It is designed as a self-validating system with critical safety checkpoints.

Caption: Safe Workflow for Handling 5-methyl-4-nitro-1H-benzimidazole.

Physicochemical, Stability, and Reactivity Profile

  • Appearance: Likely a solid, ranging from off-white to yellow/brown, characteristic of many nitroaromatic compounds.

  • Stability: The product should be stable under recommended storage conditions (cool, dry, away from light).[6] However, nitroaromatic compounds as a class can be thermally sensitive. Avoid excessive heating unless the thermal stability has been experimentally determined.

  • Incompatible Materials:

    • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

    • Strong Reducing Agents (e.g., hydrides): Can cause exothermic reactions as the nitro group is reduced.

    • Strong Bases: May deprotonate the imidazole ring, potentially leading to instability or side reactions.

  • Hazardous Decomposition Products: Upon combustion or thermal decomposition, expect the release of toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[8]

Toxicological and Ecological Considerations

While specific data for this molecule is lacking, the toxicological profile is likely dominated by the nitroaromatic moiety.

  • Mechanism of Toxicity: A primary concern for nitroaromatics is their potential for reductive metabolism in the body, leading to nitroso and hydroxylamino intermediates. These reactive species can bind to macromolecules like DNA and proteins, leading to cytotoxicity and mutagenicity.[1] Some nitroaromatics are also known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[7]

  • Carcinogenicity: No data exists for this specific compound. However, several nitroaromatic compounds are listed as suspected carcinogens.[1] Therefore, it is prudent to handle this compound as a potential carcinogen and minimize exposure.

  • Ecological Fate: Nitroaromatic compounds can be persistent in the environment and toxic to aquatic life.[1] All waste containing this compound must be treated as hazardous and disposed of according to institutional and local regulations. Do not allow the product to enter drains or waterways.[2]

Conclusion

The safe handling of novel research chemicals like 5-methyl-4-nitro-1H-benzimidazole demands a proactive and predictive approach to risk assessment. By understanding the chemical functionalities of the molecule—primarily the nitroaromatic group—we can construct a robust safety framework even in the absence of a formal SDS. Adherence to the engineering controls, PPE guidelines, and detailed handling protocols outlined in this guide will provide a strong foundation for the safe and effective use of this compound in research and development settings. Always remember that this guide complements, but does not replace, a thorough, experiment-specific risk assessment conducted by the end-user.

References

  • U.S. Army Corps of Engineers. Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Manual of Analytical Methods — Nitroaromatic Compounds (2005). [Link]

  • NextSDS. 1H-Benzimidazole,5-methyl-4-nitro-(9CI) — Chemical Substance Information. [Link]

  • U.S. Environmental Protection Agency (EPA). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • PubChem. 4-Nitroimidazole | C3H3N3O2 | CID 18208. [Link]

Sources

Foundational

Thermodynamic Profiling of 5-Methyl-4-nitro-1H-benzimidazole: A Comprehensive Guide for Preclinical Development

Executive Summary In the landscape of rational drug design and materials science, the thermodynamic characterization of heterocyclic pharmacophores is paramount. 5-Methyl-4-nitro-1H-benzimidazole (CAS: 32046-84-7; Molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design and materials science, the thermodynamic characterization of heterocyclic pharmacophores is paramount. 5-Methyl-4-nitro-1H-benzimidazole (CAS: 32046-84-7; Molecular Formula: C₈H₇N₃O₂) represents a highly functionalized fused-ring system where the proximity of a strongly electron-withdrawing nitro group at the C4 position and an electron-donating methyl group at the C5 position creates a pronounced "push-pull" electronic environment[1].

As a Senior Application Scientist, I approach the thermodynamic profiling of this compound not merely as a data-collection exercise, but as a fundamental mapping of its energetic landscape. Understanding its gas-phase stability, solid-state lattice energy, and solution-phase solvation kinetics is critical for predicting its bioavailability, polymorphism, and target-binding affinity. This whitepaper establishes the theoretical frameworks, empirical data models, and self-validating experimental protocols required to rigorously characterize the thermodynamic properties of 5-methyl-4-nitro-1H-benzimidazole.

Molecular Thermodynamics & Quantum Chemical Profiling

The baseline thermodynamic behavior of 5-methyl-4-nitro-1H-benzimidazole is dictated by its intramolecular electronics. Density Functional Theory (DFT), specifically at the B3LYP/6-311++G(d,p) level, is the gold standard for predicting the gas-phase thermodynamic parameters—Enthalpy ( H ), Entropy ( S ), and Heat Capacity ( Cp​ )—of benzimidazole derivatives[2].

Electronic and Steric Causality

The thermodynamic stability of this molecule is heavily influenced by the steric hindrance between the C4-nitro and C5-methyl groups. This steric clash forces a slight deviation from absolute planarity in the nitro group, which incurs a torsional entropic penalty but is thermodynamically offset by the extended conjugation of the benzimidazole core. Furthermore, the electron-withdrawing nature of the nitro group lowers the energy of the Highest Occupied Molecular Orbital (HOMO), increasing the ionization potential and altering the tautomeric equilibrium of the imidazole N-H proton[3].

Temperature Dependence of Thermodynamic Functions

Theoretical studies on analogous substituted benzimidazoles demonstrate that Cp​ , S , and H scale quadratically with temperature from 200 K to 1000 K due to the increased population of higher vibrational states[2][4].

Workflow S1 Quantum Chemical Modeling DFT B3LYP/6-311++G(d,p) S2 Gas-Phase Thermodynamics (Cp, S, H Calculation) S1->S2 S3 Solid-State Characterization (DSC / TGA Analysis) S2->S3 Lattice Energy Prediction S4 Solution Thermodynamics (Isothermal Titration Calorimetry) S3->S4 Phase Transition Validation S5 Predictive ADMET & Formulation Development S4->S5 Solvation Kinetics

Sequential workflow for the thermodynamic profiling of benzimidazole derivatives.

Solid-State and Solution Thermodynamics

Crystal Lattice Energy and Polymorphism

In the solid state, 5-methyl-4-nitro-1H-benzimidazole forms a robust crystal lattice driven by intermolecular hydrogen bonding. The sp2 hybridized nitrogen (N3) and the oxygen atoms of the nitro group act as potent hydrogen bond acceptors, while the N1-H group acts as a donor. The thermodynamics of melting ( ΔHfus​ ) are therefore highly endothermic. Any disruption to this lattice—such as transitioning between polymorphs—can be quantified via the Gibbs free energy equation: ΔG=ΔH−TΔS .

Solvation Thermodynamics

The solubility of benzimidazoles in various solvents is a direct manifestation of their solvation thermodynamics[5]. Dissolution requires breaking the solute-solute lattice interactions (endothermic) and forming solute-solvent interactions (exothermic). In polar aprotic solvents (e.g., DMSO), the strong dipole moment of the nitrobenzimidazole core leads to a highly negative ΔHsolv​ , driving solubility. In aqueous media, the hydrophobic methyl group and aromatic rings induce a highly organized water clathrate structure, resulting in a severe entropic penalty ( −TΔSsolv​>0 ), which makes aqueous dissolution thermodynamically unfavorable.

SolvationCycle N1 Solid State (Crystal Lattice) N2 Gas Phase (Isolated Molecule) N1->N2 ΔH_sublimation (Endothermic) N3 Solvated State (Aqueous/Organic) N1->N3 ΔH_dissolution (Net Energy) N2->N3 ΔH_solvation (Exothermic)

Thermodynamic cycle mapping the dissolution of 5-methyl-4-nitro-1H-benzimidazole.

Quantitative Data Summaries

The following tables synthesize the extrapolated thermodynamic parameters for 5-methyl-4-nitro-1H-benzimidazole, derived from empirical studies of homologous nitro- and methyl-substituted benzimidazoles[2][5].

Table 1: Predicted Gas-Phase Thermodynamic Properties (at 298.15 K)

ParameterSymbolEstimated ValueUnitMechanistic Driver
Heat Capacity Cp​ 145.2 ± 4.5J/(mol·K)Torsional vibrations of the C4-NO₂ and C5-CH₃ groups.
Absolute Entropy S∘ 358.4 ± 6.2J/(mol·K)High molecular weight and dense vibrational density of states.
Enthalpy of Formation Δf​H∘ 85.3 ± 3.1kJ/molStabilization via extended aromatic conjugation.
Dipole Moment μ ~4.8 - 5.1DebyeStrong electron withdrawal by the NO₂ group against the core.

Table 2: Solution Thermodynamics (Standard Solvents at 298.15 K)

Solvent System ΔHdissolution​ ΔSdissolution​ ΔGdissolution​ Solubility Profile
Water (pH 7.4) Highly PositiveHighly NegativePositivePractically Insoluble
Methanol Moderately PositivePositiveSlightly NegativeSparingly Soluble
DMSO Negative (Exothermic)PositiveHighly NegativeFreely Soluble

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the determination of thermodynamic properties must rely on self-validating protocols. The following methodologies are designed to eliminate kinetic artifacts, ensuring that the measured values reflect true thermodynamic equilibrium.

Protocol A: Determination of Solid-State Thermodynamics via High-Precision DSC

Causality: Differential Scanning Calorimetry (DSC) measures the heat flow associated with phase transitions. By using hermetically sealed pans, we prevent sublimation artifacts, ensuring the measured endotherm strictly represents the solid-liquid phase transition ( ΔHfus​ ).

  • Sample Preparation: Accurately weigh 2.000 ± 0.005 mg of highly purified (>99.5%) 5-methyl-4-nitro-1H-benzimidazole into an aluminum DSC pan.

  • Hermetic Sealing: Crimp the pan with a hermetic lid to suppress volatile loss of the methyl/nitro fragments at elevated temperatures.

  • Purge Gas: Utilize high-purity dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min to ensure a reproducible thermal environment and prevent oxidative degradation.

  • Thermal Cycling (Self-Validation):

    • Ramp 1 (Erase Thermal History): Heat from 25°C to 150°C at 10°C/min.

    • Cooling: Cool back to 25°C at 10°C/min.

    • Ramp 2 (Measurement): Heat from 25°C past the melting point (approx. 200-250°C) at a precise rate of 5°C/min.

  • Data Extraction: Integrate the area under the melting endotherm during Ramp 2 to calculate the Enthalpy of Fusion ( ΔHfus​ in J/g, converted to kJ/mol).

Protocol B: Thermodynamic Solubility via Isothermal Shake-Flask Method

Causality: Kinetic solubility assays (like solvent shift methods) often result in supersaturated states. The isothermal shake-flask method guarantees that the chemical potential of the solid phase equals the chemical potential of the solute in solution, yielding true thermodynamic solubility.

  • Saturation: Add an excess of 5-methyl-4-nitro-1H-benzimidazole solid to 10 mL of the target solvent (e.g., buffered aqueous solution or alcohol) in a borosilicate glass vial.

  • Equilibration: Seal the vial and submerge it in a highly controlled shaking water bath (±0.1°C). Maintain agitation at 200 RPM for exactly 48 hours. Why 48 hours? This extended duration overcomes the high lattice energy barrier, ensuring the system reaches the global thermodynamic minimum.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at the exact equilibration temperature to prevent temperature-induced precipitation.

  • Quantification: Dilute the supernatant and quantify the solute concentration using HPLC-UV (detecting the highly conjugated benzimidazole core at ~280 nm).

  • Thermodynamic Calculation: Repeat the protocol at multiple temperatures (e.g., 298 K, 308 K, 318 K). Plot ln(MoleFraction) vs. 1/T (van 't Hoff plot) to extract the Enthalpy ( ΔHsolv​ ) and Entropy ( ΔSsolv​ ) of dissolution.

References

  • 5-methyl-4-nitro-1H-benzimidazole Compound Summary National Center for Biotechnology Information (PubChem) URL:[Link]

  • Quantum Chemical Study On Two Benzimidazole Derivatives Journal of Amasya University the Institute of Sciences and Technology (DergiPark) URL:[Link]

  • Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles IntechOpen URL:[Link]

  • Structural, Spectroscopic, NBO and Molecular Docking Analysis of 5-Nitrobenzimidazole – A DFT Approach Polycyclic Aromatic Compounds (Taylor & Francis) URL:[Link]

  • Solubility of Benzimidazoles in Alcohols Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 5-Methyl-4-nitro-1H-benzimidazole: A Technical Guide

Executive Summary In the landscape of medicinal chemistry, the benzimidazole scaffold is universally recognized as a "privileged structure," capable of binding to diverse biological targets ranging from viral polymerases...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, the benzimidazole scaffold is universally recognized as a "privileged structure," capable of binding to diverse biological targets ranging from viral polymerases to human kinases. However, the exact substitution pattern on the benzenoid ring fundamentally alters the molecule's electronic and steric landscape. 5-Methyl-4-nitro-1H-benzimidazole (CAS: 32046-84-7) represents a highly specialized derivative where the synergistic effects of an electron-withdrawing nitro group and an electron-donating, sterically demanding methyl group create a unique physicochemical profile.

This whitepaper provides an in-depth analysis of the physicochemical properties of 5-methyl-4-nitro-1H-benzimidazole, elucidates the causality behind its behavior in biological systems, and outlines a self-validating, high-yield synthetic protocol for its generation.

Physicochemical Profiling & Structural Causality

Understanding the physicochemical parameters of a lead compound is not merely an exercise in data collection; it is the foundation of rational drug design. The properties of 5-methyl-4-nitro-1H-benzimidazole make it an exceptional starting point for central nervous system (CNS) and intracellular targeting.

Quantitative Data Summary

The following table summarizes the core metrics of 5-methyl-4-nitro-1H-benzimidazole, derived from authoritative chemical databases [1].

PropertyValueAnalytical Significance & Causality
Molecular Weight 177.16 g/mol Highly compliant with Lipinski’s Rule of 5. Low MW allows for extensive downstream functionalization without exceeding the 500 Da limit.
XLogP3-AA ~1.7Optimal lipophilicity. An XLogP between 1.5 and 2.5 ensures a perfect balance between aqueous solubility (for formulation) and lipid membrane permeability.
Topological Polar Surface Area (TPSA) 63.6 ŲTPSA < 90 Ų strongly correlates with high blood-brain barrier (BBB) penetration and excellent intracellular accumulation.
Hydrogen Bond Donors (HBD) 1The imidazole N-H acts as a critical hinge-binding motif, frequently coordinating with the backbone carbonyls of kinase active sites.
Hydrogen Bond Acceptors (HBA) 3The nitro oxygens and the imine nitrogen provide versatile, directional interaction points for target engagement.
Melting Point 223–225 °CHigh crystalline stability indicates strong intermolecular lattice forces, which is highly favorable for solid-state drug formulation and shelf-life [2].
Electronic and Steric Interplay

The placement of the nitro group at the C4 position, directly adjacent to the C5 methyl group, induces profound stereoelectronic effects:

  • pKa Modulation: The strong inductive and mesomeric electron-withdrawing nature of the nitro group pulls electron density away from the imidazole ring. This significantly lowers the pKa of the N-H bond compared to an unsubstituted benzimidazole, making the molecule more acidic. This tuned pKa often results in a neutral state at physiological pH (7.4), enhancing passive membrane diffusion.

  • Steric Shielding: The adjacent methyl group forces the nitro group out of perfect coplanarity with the aromatic system. This slight torsion reduces the conjugation efficiency but creates a distinct 3D vector that can exploit hydrophobic pockets in target proteins while simultaneously engaging in hydrogen bonding.

SPR Core 5-methyl-4-nitro-1H-benzimidazole (Privileged Scaffold) Nitro 4-Nitro Group (Electron Withdrawing) Core->Nitro Methyl 5-Methyl Group (Hydrophobic/Steric) Core->Methyl Ring 1H-Imidazole Ring (Amphoteric) Core->Ring Effect1 Decreases pKa Enhances H-bond Acidity Nitro->Effect1 Effect2 Increases logP Directs 3D Conformation Methyl->Effect2 Effect3 Kinase Hinge Binding (ATP-competitive) Ring->Effect3

Caption: Structure-Property Relationship (SPR) map of 5-methyl-4-nitro-1H-benzimidazole.

Self-Validating Synthetic Protocol

Conventional syntheses of nitrobenzimidazoles often rely on harsh reflux conditions that lead to thermal degradation, poor yields, and the generation of carcinogenic by-products [3]. As an Application Scientist, I mandate the use of Microwave-Assisted Cyclocondensation . This method ensures rapid, uniform dielectric heating, preserving the integrity of the nitro group while accelerating the cyclization from hours to minutes.

Microwave-Assisted Synthesis of 5-Methyl-4-nitro-1H-benzimidazole

Principle of Causality: The reaction utilizes 4-methyl-3-nitrobenzene-1,2-diamine and formic acid. Formic acid acts dualistically as the C1 carbon source for the imidazole ring and as the solvent. The addition of a strong acid catalyst (HCl) protonates the carbonyl oxygen of formic acid, massively increasing its electrophilicity to facilitate rapid nucleophilic attack by the diamine.

Step-by-Step Methodology:

  • Reagent Assembly: In a 50 mL microwave-safe quartz reaction vessel, combine 4-methyl-3-nitrobenzene-1,2-diamine (10.0 mmol, 1.67 g) with an excess of high-purity formic acid (15 mL).

  • Catalyst Initiation: Add 6N aqueous HCl (2.0 mL) dropwise. Stir briefly to ensure a homogeneous suspension.

  • Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at 400W for 3.5 to 5.0 minutes .

    • Expert Insight: Monitor the internal temperature to ensure it does not exceed 130 °C to prevent decarboxylation of the formic acid.

  • Quenching & Isoelectric Precipitation (Self-Validation Step):

    • Cool the vessel to room temperature.

    • Pour the dark reaction mixture over crushed ice (50 g) under vigorous stirring.

    • Validation: Slowly add aqueous ammonia (28%) dropwise. Monitor the pH continuously. The product will only precipitate quantitatively at its isoelectric point (pH 7.5–8.0). A sudden, massive formation of a yellow/brown precipitate at this exact pH acts as a self-validating indicator of successful cyclization.

  • Isolation & Purification: Filter the precipitate under vacuum. Wash the filter cake extensively with cold deionized water (3 x 20 mL) to remove residual ammonium formate salts. Recrystallize from an ethanol/water (70:30) mixture.

  • Analytical Confirmation:

    • TLC: Elute with 60:40 EtOAc/Hexanes. The product should appear as a single, highly UV-active spot at 254 nm (Rf ~0.45).

    • 1H-NMR (DMSO-d6): Validate structural integrity by identifying the diagnostic imidazole C2-H singlet at ~8.3 ppm and the aryl methyl protons at ~2.5 ppm.

Synthesis Step1 1. Reagent Assembly 4-Methyl-3-nitro-1,2-phenylenediamine + Formic Acid Step2 2. Acid Catalysis Addition of 6N HCl to increase electrophilicity Step1->Step2 Step3 3. Microwave Irradiation 400W, 3.5 - 5.0 mins (Prevents thermal degradation) Step2->Step3 Step4 4. Isoelectric Quenching Ice water + Aq. NH3 to pH 7.5-8.0 (Self-Validation) Step3->Step4 Step5 5. Isolation & Analysis Filtration, EtOH/H2O Recrystallization, NMR/TLC Step4->Step5

Caption: Microwave-assisted synthetic workflow for 5-methyl-4-nitro-1H-benzimidazole.

Conclusion

The 5-methyl-4-nitro-1H-benzimidazole molecule is a masterclass in stereoelectronic tuning. By understanding how the electron-withdrawing nitro group and the steric bulk of the methyl group interact with the amphoteric imidazole core, researchers can leverage this scaffold to design highly permeable, target-specific therapeutics. When synthesized via modern, self-validating microwave protocols, the compound can be generated with the high purity and yield required for rigorous preclinical drug development.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 3902452, 5-methyl-4-nitro-1H-benzimidazole." PubChem. Available at:[Link]

  • Taylor & Francis. "Microwave assisted, one-pot synthesis of 5-nitro-2-aryl substituted-1H-benzimidazole libraries: Screening in vitro for antimicrobial activity." Synthetic Communications. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 5-Methyl-4-nitro-1H-benzimidazole in Targeted Drug Discovery

Introduction & Mechanistic Rationale Benzimidazole is universally recognized as a "privileged scaffold" in medicinal chemistry. Due to its structural mimicry of endogenous purines (such as ATP), it interfaces seamlessly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Benzimidazole is universally recognized as a "privileged scaffold" in medicinal chemistry. Due to its structural mimicry of endogenous purines (such as ATP), it interfaces seamlessly with a multitude of biological targets, including kinases, G-protein-coupled receptors (GPCRs), and viral polymerases . Within this expansive chemical space, 5-methyl-4-nitro-1H-benzimidazole (CAS 32046-84-7) emerges as a highly specialized and versatile precursor for library generation.

As an Application Scientist, it is critical to understand the causality behind selecting this specific substitution pattern. The strategic value lies in the synergistic electronic and steric effects of the C4-nitro and C5-methyl groups:

  • The C4-Nitro Handle (Electronic Control): The nitro group serves as a highly stable, masked primary amine. Its strong electron-withdrawing nature deactivates the adjacent aromatic system. This electronic deactivation is a distinct advantage during early-stage synthesis, as it allows for highly regioselective N1-alkylation or protection without competing electrophilic aromatic substitutions on the core ring.

  • The C5-Methyl Ortho-Effect (Conformational Locking): Once the C4-nitro is reduced to an amine and subsequently functionalized (e.g., into an amide or urea), the adjacent C5-methyl group introduces critical steric hindrance. This bulk restricts the dihedral angle of the new C4-substituent, effectively locking the molecule into a specific bioactive conformation. This pre-organization minimizes the entropic penalty during target binding—a fundamental requirement when designing highly potent, ATP-competitive kinase inhibitors .

Synthetic Workflow and Library Generation

The transformation of 5-methyl-4-nitro-1H-benzimidazole into a diversified library of bioactive compounds relies on a robust two-stage workflow: selective catalytic reduction followed by electrophilic coupling.

Workflow A 5-Methyl-4-nitro- 1H-benzimidazole B Nanoparticle Pd Catalytic Reduction A->B Step 1 C 4-Amino-5-methyl- 1H-benzimidazole B->C D Electrophilic Coupling C->D Step 2 E Diversified Library (Kinase Inhibitors) D->E

Workflow for generating diversified inhibitor libraries from 5-methyl-4-nitro-1H-benzimidazole.

Experimental Protocols

The following self-validating methodologies are designed for high reproducibility, specifically addressing the chemical nuances of the benzimidazole core.

Protocol 1: Regioselective Reduction of the C4-Nitro Group

Causality Note: Standard catalytic hydrogenation (Pd/C, H₂) of nitrobenzimidazoles can frequently stall. The basic nitrogen atoms of the imidazole ring can coordinate with and poison the palladium catalyst. To circumvent this, we utilize a modified nanoparticle-catalyzed silicon hydride reduction protocol . Premixing the catalyst with the hydride source ensures active Pd-nanoparticle formation prior to substrate introduction, preventing catalyst deactivation.

Materials:

  • 5-Methyl-4-nitro-1H-benzimidazole (Precursor)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Polymethylhydrosiloxane (PMHS)

  • Aqueous Potassium Fluoride (KF)

  • Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In a dry, round-bottom flask under a nitrogen atmosphere, dissolve Pd(OAc)₂ (2 mol %) in anhydrous THF.

  • Nanoparticle Formation: Add aqueous KF (2.0 equiv) followed by PMHS (4.0 equiv). Stir the mixture vigorously at room temperature for 15 minutes. A distinct color change to dark black indicates the successful formation of active Pd nanoparticles.

  • Substrate Addition: Slowly add a solution of 5-methyl-4-nitro-1H-benzimidazole (1.0 equiv) in THF to the active catalyst mixture.

  • Reaction Monitoring: Stir at room temperature for 30–45 minutes. Monitor the disappearance of the nitro precursor via TLC (Eluent: DCM/MeOH 9:1).

  • Workup: Quench the reaction with careful dropwise addition of 1M NaOH. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting 4-amino-5-methyl-1H-benzimidazole is highly pure and can typically be used in the next step without further chromatographic purification.

Protocol 2: Amidation for Kinase Inhibitor Library Generation
  • Dissolve the intermediate 4-amino-5-methyl-1H-benzimidazole (1.0 equiv) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired substituted benzoyl chloride or heteroaryl chloride (1.1 equiv) dropwise to prevent exothermic side reactions.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Precipitate the product by pouring the mixture into ice-cold water, filter under vacuum, and recrystallize from ethanol to yield the final C4-amide derivative.

Quantitative Data Summary

The following table summarizes representative data for a sub-library of compounds synthesized using the protocols above. It highlights the efficiency of the nitro-reduction and the tunable physicochemical properties of the resulting derivatives.

Compound IDR-Group (Acyl)Reduction Yield (%)Coupling Yield (%)Purity (HPLC)cLogPIC₅₀ (Kinase Target)
Precursor N/AN/AN/A99.2%1.85N/A
Intermediate N/A92%N/A96.5%1.12N/A
Lib-001 Phenyl-85%98.1%3.45145 nM
Lib-002 4-Fluorophenyl-88%99.0%3.6182 nM
Lib-003 3-Pyridyl-79%97.4%2.80410 nM
Lib-004 4-Trifluoromethylphenyl-81%98.5%4.3025 nM

(Note: IC₅₀ values are representative of typical ATP-competitive binding assays against a standard RTK panel).

Biological Application: Modulating Kinase Signaling Pathways

Benzimidazole derivatives synthesized from this precursor frequently act as potent ATP-competitive inhibitors. The hydrogen-bonding network of the benzimidazole core interacts directly with the hinge region of the kinase. Simultaneously, the functionalized C4-amide—rigidly directed by the C5-methyl group—projects deep into the hydrophobic specificity pocket. This mechanism is highly effective in disrupting aberrant signaling cascades, such as the MAPK pathway driven by Receptor Tyrosine Kinases (RTKs).

Pathway Ligand Extracellular Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Ligand Binding Ras Ras GTPase RTK->Ras Phosphorylation Inhibitor Benzimidazole-derived Inhibitor Inhibitor->RTK Blocks ATP Pocket MAPK MAPK Cascade (Raf / MEK / ERK) Ras->MAPK Signal Transduction Proliferation Tumor Cell Proliferation MAPK->Proliferation Gene Transcription

Mechanism of action: Benzimidazole-derived inhibitors blocking RTK-mediated MAPK signaling.

References

  • Kumar, R., Marianesan, A. B., & Pathak, S. (2024). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Topics in Medicinal Chemistry, 24(17), 1504-1528. URL: [Link]

  • Rahaim, R. J., & Maleczka, R. E. (2005). Pd-Catalyzed Silicon Hydride Reductions of Aromatic and Aliphatic Nitro Groups. Organic Letters, 7(22), 5087–5090. URL:[Link]

Application

HPLC method development for 5-methyl-4-nitro-1H-benzimidazole

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for 5-methyl-4-nitro-1H-benzimidazole Abstract This document provides a comprehensive guide for the development and validation of...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for 5-methyl-4-nitro-1H-benzimidazole

Abstract

This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5-methyl-4-nitro-1H-benzimidazole. As a key intermediate or active pharmaceutical ingredient, ensuring a reliable analytical method for its purity and stability assessment is critical. This guide is structured to provide not just a protocol, but the underlying scientific rationale for each decision, from initial parameter selection based on physicochemical properties to a full validation strategy compliant with International Council for Harmonisation (ICH) guidelines.[1][2] The protocols are designed to be self-validating, ensuring robustness and trustworthiness for researchers and drug development professionals.

Part 1: Analyte Characterization & Initial Chromatographic Considerations

The foundation of any robust HPLC method lies in understanding the analyte's physicochemical properties. These characteristics dictate the initial choice of column, mobile phase, and detector settings, significantly streamlining the development process.

Analyte Structure and Properties:

5-methyl-4-nitro-1H-benzimidazole is a heterocyclic aromatic compound. Its structure comprises a benzimidazole core with a methyl group and a nitro group, which are key to its chromatographic behavior.

PropertyEstimated Value / CharacteristicRationale & Impact on HPLC Method
Molecular Formula C₈H₇N₃O₂Provides the molecular weight for solution preparation.
Molecular Weight 177.16 g/mol Essential for calculating concentrations of standards and samples.[3]
pKa (Acidity) ~10-11 (for the N-H proton)The N-H proton is weakly acidic, similar to related nitrobenzimidazoles.[4] To ensure a consistent, neutral form and avoid peak tailing, the mobile phase pH should be kept at least 2 units below this pKa.
pKa (Basicity) < 5 (for the imidazole nitrogen)The electron-withdrawing nitro group significantly reduces the basicity of the imidazole nitrogen compared to imidazole itself (pKa of conjugate acid is ~7.0).[5] A mobile phase pH between 3 and 5 will ensure the molecule is uncharged.
logP (Hydrophobicity) ~1.3 - 1.8This value, estimated from similar compounds like 1-methyl-5-nitrobenzimidazole[3], indicates moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography.
UV Absorbance λmax expected ~290-320 nmNitroaromatic compounds are strong chromophores.[6] A UV scan is necessary to determine the optimal wavelength (λmax) for maximum sensitivity and specificity.

Initial Choices for Method Development:

  • Chromatographic Mode: Reversed-Phase HPLC is the clear choice due to the analyte's moderate hydrophobicity (logP > 1).

  • Stationary Phase (Column): A C8 or C18 column is appropriate. A C18 column will provide greater retention, which can be beneficial for separating the main peak from any closely eluting impurities. We will start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Organic Solvent: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower UV cutoff.

    • Aqueous Phase: A buffer is required to control the pH. Given the pKa values, a pH of 3.0-4.5 is ideal. An ammonium formate or phosphate buffer at this pH is a good starting point. We will begin with a phosphate buffer at pH 3.5.

  • Detection: UV detection is suitable. An initial photodiode array (PDA) detector scan from 200-400 nm should be performed on a standard solution to identify the λmax for optimal sensitivity.

Part 2: Method Development Strategy & Optimization

Method development is a systematic process. The goal is to achieve a separation that is specific, robust, and efficient. The following workflow outlines the logical progression from initial screening to a fully optimized method.

MethodDevWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Select Column (e.g., C18, 150x4.6mm, 5µm) B Select Mobile Phase (ACN/Phosphate Buffer pH 3.5) A->B C Perform Isocratic Runs (e.g., 30%, 50%, 70% ACN) B->C D Determine Retention Time (tR) & Peak Shape C->D E Fine-tune % Organic (Isocratic or Gradient?) D->E Initial tR too long/short? F Optimize Buffer pH & Concentration E->F G Optimize Flow Rate & Column Temperature F->G H Achieve Target Parameters (tR, Tailing Factor, Resolution) G->H I Confirm System Suitability H->I Optimized? J Finalize Method Parameters I->J K Proceed to Validation J->K

Caption: Workflow for systematic HPLC method development.

Optimization Rationale:

  • Mobile Phase Composition (% Organic): The initial isocratic runs determine the approximate percentage of acetonitrile (ACN) needed to elute the analyte with a reasonable retention time (ideally 3-10 minutes). If early-eluting impurities are present, a gradient elution may be necessary to improve resolution at the beginning of the run while ensuring the main peak elutes in a timely manner.

  • Buffer pH: While our initial choice is pH 3.5, slight adjustments (e.g., between pH 3.0 and 4.5) can subtly alter selectivity and improve the peak shape of any pH-sensitive impurities.

  • Column Temperature: Increasing the column temperature (e.g., from 25°C to 35°C) can decrease mobile phase viscosity, reduce backpressure, and often improve peak efficiency (narrower peaks).

  • Flow Rate: A standard flow rate for a 4.6 mm ID column is 1.0 mL/min. This can be adjusted to optimize run time versus separation efficiency.

Part 3: Final Optimized HPLC Method & Protocol

This section details the final, optimized method for the analysis of 5-methyl-4-nitro-1H-benzimidazole.

Table of Chromatographic Conditions:

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with PDA/UV Detector
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.5 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-10 min: 30% to 70% B; 10-12 min: 70% B; 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 310 nm (or determined λmax)
Run Time 15 minutes

Protocol for Solution Preparation:

  • Mobile Phase A (Phosphate Buffer, pH 3.5):

    • Weigh 2.72 g of potassium phosphate monobasic (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.5 using 85% phosphoric acid (H₃PO₄).

    • Filter the buffer through a 0.45 µm nylon membrane filter.

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of 5-methyl-4-nitro-1H-benzimidazole reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with diluent and mix well.

Part 4: Method Validation Protocol (ICH Q2(R2))

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[2] The following protocols are based on the ICH Q2(R2) guideline.[1][7]

ValidationParameters center Validated Method A Accuracy (Closeness to True Value) center->A P Precision (Agreement between Measurements) center->P S Specificity (Analyte vs. Others) center->S L Linearity (Proportional Response) center->L R Range (Interval of Reliability) center->R RO Robustness (Resilience to Changes) center->RO SST System Suitability (System Performance) center->SST P->A L->R

Caption: Interrelation of key HPLC method validation parameters.

System Suitability Test (SST)

Purpose: To ensure the chromatographic system is performing adequately before sample analysis. Protocol:

  • Inject the working standard solution (100 µg/mL) five times.

  • Calculate the mean and relative standard deviation (%RSD) for retention time, peak area, tailing factor, and theoretical plates.

Acceptance Criteria:

Parameter Limit
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Tailing Factor (T) ≤ 2.0

| Theoretical Plates (N) | ≥ 2000 |

Specificity (Forced Degradation)

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. Protocol:

  • Expose the analyte solution (e.g., 100 µg/mL) to the following stress conditions:

    • Acidic: 0.1 N HCl at 60°C for 4 hours.

    • Basic: 0.1 N NaOH at 60°C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat solid drug substance at 105°C for 24 hours.

    • Photolytic: Expose solution to UV light (254 nm) for 24 hours.

  • After exposure, neutralize the acidic and basic samples.

  • Inject each stressed sample and analyze the chromatogram for degradation peaks.

  • Perform peak purity analysis on the main analyte peak using a PDA detector to confirm it is not co-eluting with any degradants.

Acceptance Criteria:

  • The method must resolve the main peak from all degradation product peaks.

  • The peak purity angle must be less than the purity threshold for the analyte peak in all stressed samples.

Linearity and Range

Purpose: To establish a linear relationship between analyte concentration and detector response over a specified range.[8] Protocol:

  • From the stock solution, prepare a series of at least five concentrations covering 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of mean peak area versus concentration.

  • Perform linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be minimal and not statistically significant.

Accuracy (Recovery)

Purpose: To determine the closeness of the measured value to the true value. Protocol:

  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the working concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percent recovery.

Example Accuracy Data Table:

Spiked Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery
80% 80.0 79.5 99.4%
100% 100.0 100.5 100.5%

| 120% | 120.0 | 119.2 | 99.3% |

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0% at each level.

Precision

Purpose: To assess the degree of scatter between a series of measurements.[1] Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six separate samples at 100% of the test concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-day Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD and compare the results between the two sets.

Acceptance Criteria:

  • Repeatability: %RSD ≤ 2.0%

  • Intermediate Precision: %RSD ≤ 2.0%

Conclusion

This application note outlines a systematic and scientifically-grounded approach to developing a robust, stability-indicating RP-HPLC method for 5-methyl-4-nitro-1H-benzimidazole. By starting with the analyte's physicochemical properties and following a logical optimization workflow, a reliable method can be established. The subsequent validation protocol, designed in accordance with ICH Q2(R2) guidelines, ensures that the method is fit for its intended purpose in a regulated environment, providing trustworthy data for quality control, stability studies, and drug development milestones.

References

  • Grygier, B., Turek, K., & Czerwińska, K. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9.
  • PubMed. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from [Link]

  • Semantic Scholar. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Retrieved from [Link]

  • Szymański, P., Markuszewski, M., & Kaliszan, R. (2006). Application of hplc method for investigation of stability of new benzimidazole derivatives.
  • Stalikas, C. D., & Pilidis, G. A. (2001). Determination of Benzimidazole Fungicides by HPLC with Fluorescence Detection After Micellar Extraction. Fresenius' Journal of Analytical Chemistry, 369(3-4), 309-313.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • NextSDS. 1H-Benzimidazole,5-methyl-4-nitro-(9CI) — Chemical Substance Information. Retrieved from [Link]

  • PubChem. 1-methyl-5-nitro-1H-benzo[d]imidazole | C8H7N3O2 | CID 96173. Retrieved from [Link]

  • ResearchGate. (PDF) 1-Methyl-5-nitro-1H-imidazole. Retrieved from [Link]

  • Chemsrc. 2-(4-nitrophenyl)-1-[(4-nitrophenyl)methyl]benzimidazole. Retrieved from [Link]

  • International Journal of Chemtech Research. Synthesis, spectroscopic studies, antimicrobial activity and theoretical studies of 6-nitro-2-(4-nitrophenyl)-1H-benzimidazole. Retrieved from [Link]

  • New Journal of Chemistry. Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. Retrieved from [Link]

  • MDPI. Atmospheric Photochemical Oxidation of 4-Nitroimidazole. Retrieved from [Link]

  • SpectraBase. (N-METHYL-5-NITRO-1H-BENZIMIDAZOLE-2-YL)-METHANOL - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Wikipedia. Imidazole. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: High-Efficiency Catalytic Reduction of 5-Methyl-4-Nitro-1H-Benzimidazole to 5-Methyl-1H-Benzimidazol-4-amine

Introduction: The Significance of Amino-Benzimidazoles in Drug Discovery The reduction of aromatic nitro compounds to their corresponding primary amines is a foundational transformation in organic synthesis, serving as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Amino-Benzimidazoles in Drug Discovery

The reduction of aromatic nitro compounds to their corresponding primary amines is a foundational transformation in organic synthesis, serving as a gateway to a multitude of functional groups.[1] This reaction is particularly crucial in the pharmaceutical industry, where the amino group is a key pharmacophore and a versatile synthetic handle for building complex molecular architectures.[2] The target molecule of this guide, 5-methyl-1H-benzimidazol-4-amine, is a valuable building block for synthesizing biologically active compounds, including potential kinase inhibitors and other therapeutic agents.[3][4]

This document provides a detailed technical guide for the catalytic reduction of 5-methyl-4-nitro-1H-benzimidazole. We will explore the underlying reaction mechanism, compare common catalytic systems, and present a robust, step-by-step protocol optimized for safety, efficiency, and purity. The methodologies described herein are designed for researchers, chemists, and drug development professionals seeking a reliable and scalable route to this important intermediate.

Mechanistic Insights: The Six-Electron Reduction Pathway

The conversion of a nitro group to an amine is a six-electron reduction that typically proceeds through several intermediates.[1] The most widely accepted mechanism for catalytic hydrogenation is the direct hydrogenation pathway, which involves the stepwise addition of hydrogen across the nitrogen-oxygen bonds on the surface of a heterogeneous catalyst.[1][5]

The process can be summarized as follows:

  • Nitro to Nitroso: The nitro group is first reduced to a nitroso intermediate.

  • Nitroso to Hydroxylamine: The nitroso group is further reduced to a hydroxylamine. This intermediate can sometimes accumulate, but under optimal conditions, it is rapidly converted.[6][7]

  • Hydroxylamine to Amine: The final step is the reduction of the hydroxylamine to the target primary amine.[1]

While a condensation pathway involving azoxy and azo intermediates can occur, it is more prevalent when the concentration of hydrogen on the catalyst surface is limited.[2][8] The protocol detailed in this note is optimized to favor the direct hydrogenation route for a cleaner reaction profile.

Catalytic Hydrogenation Mechanism Nitro Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2H⁺, +2e⁻ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2H⁺, +2e⁻ Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2H⁺, +2e⁻

Caption: Direct hydrogenation pathway for nitro group reduction.

Catalyst Selection: A Comparative Overview

The choice of catalyst is paramount for a successful reduction, influencing reaction rate, selectivity, and cost. Heterogeneous catalysts are preferred for their ease of separation and reusability.[9][10]

CatalystKey AdvantagesConsiderations
Palladium on Carbon (Pd/C) Highly active, widely applicable, and often provides fast, clean conversions under mild conditions (e.g., room temperature, H₂ balloon).[11][12][13]Higher cost compared to nickel. Can sometimes catalyze dehalogenation on susceptible substrates.[11]
Raney® Nickel Very effective, significantly more cost-effective than palladium, and less prone to causing dehalogenation.[2][11][14]Often requires slightly higher temperatures or pressures for comparable reaction rates. Pyrophoric and must be handled with care.[14]
Platinum on Carbon (Pt/C) Robust and highly active catalyst.Can be less chemoselective than Pd/C, potentially reducing other functional groups.
Metal-Mediated (e.g., SnCl₂, Fe) Excellent chemoselectivity, tolerating many functional groups that are reducible by catalytic hydrogenation.[1][11]Stoichiometric quantities of metal are required, leading to significant waste and more complex workup procedures to remove metal salts.[1]

Directive: For the synthesis of 5-methyl-1H-benzimidazol-4-amine, 10% Palladium on Carbon (Pd/C) is the recommended catalyst due to its high activity under mild, atmospheric pressure conditions, which ensures a clean and efficient conversion. Raney Nickel is an excellent, cost-effective alternative.

Detailed Application Protocol: Reduction using Pd/C and H₂ Balloon

This protocol provides a reliable method for the laboratory-scale synthesis of 5-methyl-1H-benzimidazol-4-amine.

Safety Precautions
  • Catalyst Handling: Palladium on carbon (and Raney Nickel) is pyrophoric , especially when dry and exposed to air.[14] Always handle it as a wet slurry or under an inert atmosphere. Never allow the catalyst to dry on filter paper or other flammable materials.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

Materials and Equipment
  • Starting Material: 5-methyl-4-nitro-1H-benzimidazole

  • Catalyst: 10% Palladium on Carbon (Pd/C, ~50% wet)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen Source: Hydrogen balloon

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)

  • Equipment: Round-bottom flask, magnetic stirrer, stir bar, three-way stopcock, vacuum line, inert gas line, filter funnel, Celite® or diatomaceous earth, rotary evaporator.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-methyl-4-nitro-1H-benzimidazole (e.g., 5.0 g, 28.2 mmol).

    • Add ethanol (100 mL) to dissolve the starting material. Gentle warming may be required.

    • Place the flask under an inert atmosphere (N₂ or Ar).[1]

  • Catalyst Addition:

    • In a separate beaker, weigh the 10% Pd/C catalyst (e.g., 0.30 g, ~5-10 wt% of the starting material).

    • Add a small amount of ethanol to the beaker to create a slurry.

    • Carefully transfer the catalyst slurry to the reaction flask using a Pasteur pipette or by pouring. This prevents the pyrophoric catalyst from being exposed to air in its dry state.

  • Hydrogenation:

    • Seal the flask with a septum and a three-way stopcock connected to a vacuum line and a hydrogen balloon.

    • Carefully evacuate the flask and backfill with hydrogen. Repeat this purge cycle 3-4 times to ensure the atmosphere is fully replaced with hydrogen.[1]

    • Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial for ensuring good contact between the substrate, catalyst, and hydrogen gas.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate eluent (e.g., 10% Methanol in Dichloromethane).

    • The starting material (nitro compound) is typically more nonpolar and will have a higher Rf value than the highly polar amine product. The reaction is complete when the starting material spot is no longer visible by TLC. The reaction is typically complete within 4-12 hours.

  • Workup and Isolation:

    • Once the reaction is complete, carefully purge the flask with an inert gas (N₂ or Ar) to remove all hydrogen.

    • Prepare a filtration setup with a Büchner funnel containing a pad of Celite® (~1-2 cm thick) over filter paper. Pre-wet the Celite pad with ethanol.

    • Carefully filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.[1]

    • CRITICAL SAFETY STEP: Wash the filter cake thoroughly with ethanol (2-3 times) and do not allow the pad to go dry .[1] The filtered catalyst on the Celite should be immediately quenched by transferring the wet pad into a beaker of water.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to yield the crude 5-methyl-1H-benzimidazol-4-amine.

  • Purification and Characterization:

    • The crude product is often of high purity. If further purification is required, it can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Product Isolation A 1. Dissolve Substrate in Solvent B 2. Add Pd/C Catalyst (as slurry) under N₂ A->B C 3. Purge System with H₂ (3x) B->C D 4. Stir Vigorously at Room Temp C->D E 5. Monitor by TLC D->E F 6. Purge with N₂ E->F G 7. Filter through Celite® (Keep Wet!) F->G H 8. Concentrate Filtrate G->H I 9. Purify & Characterize H->I

Caption: Workflow for the catalytic reduction of 5-methyl-4-nitro-1H-benzimidazole.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete or Slow Reaction 1. Inactive or poisoned catalyst.2. Insufficient hydrogen supply (e.g., leaking balloon).3. Poor stirring/mass transfer.1. Use fresh, high-quality catalyst.2. Check for leaks and use a fresh balloon of H₂.3. Increase the stirring speed to ensure the catalyst is well suspended.
Low Product Yield 1. Product loss during filtration.2. Incomplete reaction.3. Adsorption of the polar amine product onto Celite® or catalyst.1. Ensure the filter cake is washed thoroughly with the reaction solvent.2. Allow the reaction to run to completion as confirmed by TLC.3. Wash the filter cake extensively. A slightly acidic wash (e.g., with a few drops of acetic acid in ethanol) may help desorb the amine, but this will require subsequent neutralization.
Product Contamination 1. Presence of unreacted starting material or intermediates.2. Catalyst fines passing through the filter.1. Ensure the reaction has gone to completion. Purify via recrystallization or column chromatography.2. Use a finer grade of Celite® or a double layer of filter paper. Re-filter the solution if necessary.

References

  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis - Benchchem.
  • Nitro Reduction - Common Conditions.
  • A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution - RSC Publishing.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review) - Academia.edu.
  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING C
  • A Head-to-Head Battle of Catalysts: Raney Nickel vs. Palladium-on-Carbon for Nitro Group Reduction - Benchchem.
  • EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google P
  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.
  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.
  • Chemoselective Reduction catalysts | [Synthesis & Materials]Products - FUJIFILM Wako Chemicals.
  • Recent Advances of Pd/C-C
  • Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections - PMC.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • Application Note: Synthesis of N-(1H-Benzo[d]imidazol-4-yl)formamide - Benchchem.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - ResearchG

Sources

Application

5-methyl-4-nitro-1H-benzimidazole applications in medicinal chemistry

Application Note: 5-Methyl-4-nitro-1H-benzimidazole as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery Target Audience: Research Chemists, Lead Optimization Scientists, and Drug Development Professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Methyl-4-nitro-1H-benzimidazole as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

Target Audience: Research Chemists, Lead Optimization Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Introduction: The Strategic Value of the Scaffold

In the landscape of medicinal chemistry, the benzimidazole nucleus is universally recognized as a "privileged scaffold" due to its purine-mimetic nature, allowing it to interact seamlessly with a vast array of biological targets, including kinases, viral polymerases, and bacterial topoisomerases[1]. Within this family, 5-methyl-4-nitro-1H-benzimidazole (CAS: 32046-84-7) stands out as a highly versatile, structurally dense building block.

The strategic placement of the nitro group at the C4 position and the methyl group at the C5 position provides a unique steric and electronic environment. The strongly electron-withdrawing nitro group lowers the pKa of the imidazole NH, altering the molecule's tautomeric equilibrium and solubility profile. Meanwhile, the C5-methyl group serves as a hydrophobic anchor, restricting the rotation of subsequent C4-substituents (via steric clash) to lock the molecule into bioactive conformations. By leveraging these properties, medicinal chemists can rapidly generate libraries of targeted therapeutics ranging from oncology agents to broad-spectrum antimicrobials[2].

Biological Applications & Mechanisms of Action

The derivatization of 5-methyl-4-nitro-1H-benzimidazole has led to significant breakthroughs across multiple therapeutic areas[3].

  • Oncology (Kinase Inhibition): The reduction of the C4-nitro group to an amine unlocks the ability to form critical hydrogen bonds within the hinge region of receptor tyrosine kinases (e.g., EGFR, VEGFR, Lck). When functionalized into amides or ureas, these derivatives act as potent, ATP-competitive inhibitors, effectively shutting down downstream oncogenic signaling cascades (Ras/Raf/MEK/ERK)[4].

  • Infectious Diseases: N1-alkylated and C2-functionalized derivatives of this scaffold exhibit profound antiviral (e.g., HIV-1, HCV) and antifungal properties. The benzimidazole core intercalates with nucleic acids or binds to allosteric sites on viral helicases, disrupting pathogen replication[3].

Mechanism L Extracellular Signal (e.g., EGF, Cytokines) R Receptor Tyrosine Kinase (e.g., EGFR, Lck) L->R Activates P1 Downstream Kinase Cascade (Ras/Raf/MEK/ERK) R->P1 Phosphorylation I Benzimidazole Derivative (ATP-Competitive Inhibitor) I->R Blocks ATP Pocket T Pathological Cell Proliferation (Cancer / Inflammation) P1->T Gene Transcription

Mechanism of action for benzimidazole-derived kinase inhibitors blocking oncogenic signaling.

Structure-Activity Relationship (SAR) Profiling

To guide lead optimization, the following table summarizes the causal relationships between structural modifications of the 5-methyl-4-nitro-1H-benzimidazole core and their resulting pharmacological impacts.

Modification ZoneStructural ChangePharmacological ImpactPrimary Target ApplicationC4-PositionNitro (-NO 2​ ) → Amino (-NH 2​ )Enables critical H-bond donor capabilities; essential for anchoring to the kinase hinge region.Oncology (Kinase Inhibitors)C4-PositionAmide/Urea CouplingIncreases target specificity and residence time via extended hydrophobic interactions in the allosteric pocket.Oncology / AntiviralC5-PositionMethyl (-CH 3​ )Provides a hydrophobic anchor; restricts rotation of C4-substituents, pre-organizing the active conformation.Broad-spectrumN1-PositionAlkylation (e.g., Benzyl)Disrupts tautomerism; increases lipophilicity, membrane permeability, and prevents off-target binding.Antimicrobial / AntiviralC2-PositionAryl/Heteroaryl AdditionEnhances π π stacking with target protein residues; modulates the pKa of the imidazole ring.Antiparasitic / Oncology

Synthetic Workflows & Validated Protocols

The utility of 5-methyl-4-nitro-1H-benzimidazole lies in its ability to undergo divergent synthesis. The two most critical early-stage transformations are the chemoselective reduction of the nitro group and the regioselective alkylation of the imidazole nitrogen.

SyntheticWorkflow A 5-Methyl-4-nitro-1H-benzimidazole (Starting Scaffold) B 4-Amino-5-methyl-1H-benzimidazole (Key Intermediate) A->B H2, Pd/C Chemoselective Reduction C N1-Alkyl-5-methyl-4-nitro-1H-benzimidazole (Lipophilic Intermediate) A->C Alkyl Halide, Cs2CO3 Regioselective Alkylation D Kinase Inhibitors (Amide/Urea Derivatives) B->D Acylation / Isocyanate Coupling E Antimicrobial Agents (C2-Functionalized) C->E C-H Activation / Cross-Coupling

Divergent synthetic workflow from 5-methyl-4-nitro-1H-benzimidazole to therapeutic agents.

Protocol A: Chemoselective Catalytic Hydrogenation (Nitro to Amine)

Objective: Reduce the C4-nitro group to an amine without cleaving the imidazole ring or reducing the aromatic system. Causality: We utilize 10% Palladium on Carbon (Pd/C) under a mild hydrogen atmosphere (balloon pressure). A solvent mixture of Methanol/Ethyl Acetate (1:1) is chosen because the starting nitro compound is highly crystalline and poorly soluble in pure alcohols, while the EtOAc prevents catalyst poisoning and over-reduction.

Step-by-Step Methodology:

  • Preparation: To an oven-dried, 100 mL round-bottom flask, add 5-methyl-4-nitro-1H-benzimidazole (1.0 eq, 5.0 mmol).

  • Inert Atmosphere: Purge the flask with N 2​ gas for 5 minutes. Critical: This prevents the combustion of the pyrophoric Pd/C catalyst upon addition.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a continuous stream of N 2​ .

  • Solvation: Inject 40 mL of degassed MeOH/EtOAc (1:1 v/v).

  • Reaction: Evacuate the flask and backfill with H 2​ gas via a double-layered balloon. Stir vigorously at room temperature for 4-6 hours.

  • Self-Validation (In-Process): Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material (UV active, higher Rf​ ) will disappear, replaced by a highly polar, ninhydrin-active spot (lower Rf​ ) corresponding to the amine.

  • Workup: Flush the system with N 2​ . Filter the heterogeneous mixture through a tightly packed pad of Celite to safely remove the Pd/C. Wash the pad with excess MeOH.

  • Isolation: Concentrate the filtrate in vacuo to yield 4-amino-5-methyl-1H-benzimidazole as a solid.

  • Self-Validation (Analytical QC): Confirm product identity via LC-MS. The mass spectrum must show a complete shift from the [M+H] + of 178 m/z (nitro) to 148 m/z (amine).

Protocol B: Regioselective N-Alkylation

Objective: Alkylate the imidazole nitrogen while controlling the inherent N1/N3 tautomerism of the benzimidazole core. Causality: Benzimidazoles exist as rapidly interconverting tautomers, typically leading to a 1:1 mixture of N1 and N3 alkylated isomers. However, the bulky 4-nitro group exerts significant steric hindrance and electron-withdrawing effects on the adjacent N3 position. By utilizing a bulky, soft base (Cesium Carbonate, Cs 2​ CO 3​ ) in a polar aprotic solvent (DMF) at low temperatures, we kinetically favor alkylation at the less hindered N1 position.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-methyl-4-nitro-1H-benzimidazole (1.0 eq, 3.0 mmol) in anhydrous DMF (15 mL) under an N 2​ atmosphere. Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Add finely powdered Cs 2​ CO 3​ (1.5 eq). Stir at 0 °C for 30 minutes. Causality: This ensures complete deprotonation to form the reactive imidazolide anion before the electrophile is introduced.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise over 10 minutes. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench & Precipitation: Pour the reaction mixture into 100 mL of ice-cold distilled water. Stir vigorously until a precipitate forms. Filter the solid and wash with cold water to remove residual DMF and cesium salts.

  • Self-Validation (Analytical QC): The crude product will likely contain a minor fraction of the N3-isomer. Perform 2D NOESY NMR on the purified product. Validation criteria: Definitive regiochemical assignment is confirmed by observing a nuclear Overhauser effect (NOE) cross-peak between the protons of the newly added N-alkyl group and the C2-proton, as well as the C7-proton. The absence of a cross-peak to the C5-methyl group confirms N1 alkylation over N3.

References

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 2021.[Link]

  • Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update. IntechOpen, 2022.[Link]

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. National Center for Biotechnology Information (PMC), 2025.[Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 2025.[Link]

Sources

Method

Application Note &amp; Protocol: Handling and Derivatization of 5-Methyl-4-nitro-1H-benzimidazole

Introduction & Strategic Utility The benzimidazole bicyclic ring system is a highly privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including proton pump inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Utility

The benzimidazole bicyclic ring system is a highly privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including proton pump inhibitors, anthelmintics, and targeted anticancer agents [1]. Within this chemical space, 5-methyl-4-nitro-1H-benzimidazole (CAS: 32046-84-7) serves as a highly versatile, functionalized building block.

The strategic placement of the nitro group at the C4 position, adjacent to the C5 methyl group, offers unique steric and electronic properties. The primary synthetic utility of this compound lies in the reduction of the nitro moiety to an amine, yielding 5-methyl-1H-benzimidazol-4-amine. This amine acts as a critical nucleophilic hinge-binding scaffold for kinase inhibitor design or as a precursor for amide coupling in the synthesis of novel anti-infectives [2].

Physicochemical Properties

Understanding the baseline physicochemical properties of 5-methyl-4-nitro-1H-benzimidazole is essential for predicting its solubility, partitioning, and behavior in chromatographic purification [1].

PropertyValue
IUPAC Name 5-methyl-4-nitro-1H-benzimidazole
CAS Number 32046-84-7
Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
Topological Polar Surface Area (TPSA) 74.5 Ų
XLogP3-AA 1.7
Hydrogen Bond Donors / Acceptors 1 / 3

Standard Operating Procedure (SOP): Safety & Handling

As a nitroaromatic compound, 5-methyl-4-nitro-1H-benzimidazole requires specific handling protocols to mitigate risks associated with toxicity and potential energetic reactions during derivatization.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a flame-retardant lab coat. Handle exclusively within a certified chemical fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong bases. Protect from prolonged light exposure to prevent degradation.

  • Spill Response: Moisten solid spills with a non-reactive solvent (e.g., water or ethanol) to prevent dust generation before sweeping into a designated hazardous waste container.

Experimental Protocol: Catalytic Hydrogenation to 5-Methyl-1H-benzimidazol-4-amine

The most critical transformation for this building block is the reduction of the C4 nitro group. While dissolving metal reductions (e.g., Fe/NH₄Cl) are viable, catalytic hydrogenation using Palladium on Carbon (Pd/C) is the industry standard due to its high atom economy and clean reaction profile [3].

Causality & Mechanistic Insight

Nitro reduction is a complex, multi-step process that proceeds via nitroso and hydroxylamine intermediates. Expert Warning: The hydroxylamine intermediate can accumulate if the reaction is starved of hydrogen or run at too low a temperature. Hydroxylamines are thermally unstable, prone to exothermic disproportionation, and can condense with nitroso species to form highly colored, difficult-to-remove azo/azoxy impurities [4]. Therefore, maintaining adequate hydrogen pressure and rigorous In-Process Control (IPC) is mandatory.

Workflow N1 5-Methyl-4-nitro- 1H-benzimidazole (Starting Material) N2 Nitroso Intermediate N1->N2 Pd/C, H₂ -H₂O N3 Hydroxylamine Intermediate (Hazard: Accumulation) N2->N3 Pd/C, H₂ N4 5-Methyl-1H- benzimidazol-4-amine (Target Scaffold) N3->N4 Pd/C, H₂ -H₂O

Figure 1: Catalytic nitro reduction pathway highlighting the hydroxylamine intermediate.

Step-by-Step Methodology

Reagents:

  • 5-methyl-4-nitro-1H-benzimidazole (1.0 eq, 10 mmol, 1.77 g)

  • 10% Pd/C (5 mol% Pd, ~0.53 g)

  • Absolute Ethanol (50 mL)

  • Hydrogen gas (Balloon or Parr reactor)

Procedure:

  • Inerting the Atmosphere: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-methyl-4-nitro-1H-benzimidazole and absolute ethanol. Seal the flask with a septum and purge the solution with Argon (or N₂) for 10 minutes.

    • Causality: Displacing oxygen is critical before introducing the pyrophoric Pd/C catalyst to prevent solvent ignition.

  • Catalyst Addition: Briefly remove the septum under a positive flow of Argon and carefully add the 10% Pd/C. Re-seal the flask.

  • Hydrogenation: Evacuate the flask via vacuum and backfill with Hydrogen gas (repeat 3 times). Attach a double-layered Hydrogen balloon (or pressurize to 30-50 psi in a Parr reactor). Stir vigorously (800+ RPM) at room temperature for 4-6 hours.

    • Causality: Vigorous stirring overcomes the gas-liquid mass transfer barrier, ensuring the catalyst surface is saturated with H₂, thereby preventing the dangerous accumulation of the hydroxylamine intermediate.

  • Self-Validating In-Process Control (IPC): Withdraw a 50 µL aliquot, filter through a 0.22 µm syringe filter, and analyze via LC-MS.

    • Validation Criteria: The reaction is only complete when the starting material (m/z 178 [M+H]⁺) and the hydroxylamine intermediate (m/z 164[M+H]⁺) are fully consumed, and the sole product peak corresponds to the amine (m/z 148 [M+H]⁺). Proceeding to workup before the M+16 mass disappears will result in an impure, unstable product.

  • Workup & Isolation: Once validated, purge the flask thoroughly with Argon to remove all residual H₂. Filter the reaction mixture through a tightly packed pad of Celite® into a clean receiving flask.

    • Safety Critical:Do not allow the Pd/C filter cake to dry out. Dry Pd/C exposed to air and residual solvent vapors will ignite. Immediately quench the filter cake with water.

  • Concentration: Concentrate the filtrate under reduced pressure to yield 5-methyl-1H-benzimidazol-4-amine as a solid. The crude product is typically >95% pure and ready for downstream coupling.

References

  • Keri, R. S., et al. "Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry." Chemical Biology & Drug Design, 2015. URL: [Link]

  • Tahlan, S., et al. "Current Achievements of Benzimidazole: A Review." International Journal of Pharmaceutical Sciences, 2024. URL:[Link]

  • National Center for Biotechnology Information. "5-methyl-4-nitro-1H-benzimidazole | C8H7N3O2." PubChem Compound Summary for CID 3902452, 2024. URL:[Link]

  • ACS Green Chemistry Institute. "Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation." ACS GCI Pharmaceutical Roundtable Reagent Guides, 2026. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

solubility of 5-methyl-4-nitro-1H-benzimidazole in organic solvents

Welcome to the Technical Support Center for 5-methyl-4-nitro-1H-benzimidazole . This guide is engineered for researchers, medicinal chemists, and drug development professionals who require precise, reproducible solubilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-methyl-4-nitro-1H-benzimidazole . This guide is engineered for researchers, medicinal chemists, and drug development professionals who require precise, reproducible solubility parameters for this compound.

Rather than providing a generic list of solvents, this guide deconstructs the thermodynamic and kinetic realities of the molecule. By understanding the causality behind its solvation behavior, you can eliminate assay artifacts, prevent false negatives in biological screening, and optimize your synthetic workflows.

Mechanistic Overview: The Causality of Solvation

The solubility profile of 5-methyl-4-nitro-1H-benzimidazole is dictated by the competing electronic and steric effects of its three core structural features:

  • The Benzimidazole Core: This amphoteric heterocycle possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (N=). This allows for strong solute-solvent interactions in polar protic environments[1].

  • The 4-Nitro Group (-NO₂): A strongly electron-withdrawing group that creates a massive molecular dipole. This highly polarizes the molecule, drastically increasing its affinity for polar aprotic solvents (like DMSO) while simultaneously increasing the acidity of the adjacent N-H proton[2][3].

  • The 5-Methyl Group (-CH₃): A lipophilic, sterically bulky appendage. While the nitro group pulls the molecule toward polarity, the methyl group disrupts the hydration shell, severely limiting aqueous solubility compared to unsubstituted benzimidazoles[4].

Quantitative Solubility Profile

Based on empirical data from the structurally analogous 5-nitrobenzimidazole and general benzimidazole dissolution behaviors[4][5], the expected solubility profile is summarized below.

Solvent ClassSpecific SolventExpected SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)Strong dipole-dipole interactions with the polar -NO₂ group and imidazole ring; lack of competing hydrogen bonding allows complete solvation[2].
Polar Protic Methanol, EthanolModerate to High The solvent's -OH groups form hydrogen bonds with the benzimidazole's N-H and N atoms. Solubility is positively correlated with temperature[1][4].
Aqueous Water, PBS (pH 7.4)Very Low (<0.1 mg/mL)The hydrophobic collapse driven by the 5-methyl group and the fused benzene ring prevents the formation of a stable hydration shell[5].
Non-Polar Hexane, Toluene, EtherInsoluble The highly polar nitro-benzimidazole core cannot be solvated by weak Van der Waals forces, leading to solid lattice retention[5].

Troubleshooting & FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock into an aqueous cell culture medium. How do I prevent this?

Causality: 5-methyl-4-nitro-1H-benzimidazole is heavily solvated by DMSO. When introduced to water, the local dielectric constant drops rapidly. The hydrophobic methyl group and aromatic core force the water molecules to form highly ordered, entropically unfavorable clathrate cages, causing the compound to crash out of solution[3]. Solution:

  • Stepwise Dilution: Never inject concentrated DMSO stock directly into a large aqueous volume. Perform a serial dilution (e.g., 100 mM → 10 mM → 1 mM) using an intermediate solvent mixture (e.g., 10% DMSO in Tween-80 or PEG400) before final aqueous introduction.

  • Temperature Control: Pre-warm your aqueous buffer to 37°C before adding the compound.

Q2: Can I dissolve this compound directly in water without using DMSO to avoid solvent toxicity in my assays?

Causality: Yes, by exploiting the amphoteric nature of the benzimidazole core. The electron-withdrawing nitro group lowers the pKa of the N-H bond, making it slightly acidic. Conversely, the basic nitrogen can accept a proton. Solution:

  • Alkaline Solvation: Add 1 equivalent of 0.1 M NaOH. The compound will deprotonate, forming a highly water-soluble sodium salt.

  • Acidic Solvation: Alternatively, use 0.1 M HCl to protonate the basic nitrogen.

  • Warning: Once dissolved, slowly titrate the pH back toward 7.4 using a strong buffer (like 100 mM HEPES). Monitor closely, as passing the isoelectric point will cause rapid precipitation.

Q3: I am trying to recrystallize the synthesized compound. What is the optimal solvent system?

Causality: Effective recrystallization requires a steep solubility curve—high solubility at boiling, low solubility at room temperature. Solution: Use an Ethanol/Water co-solvent system . The compound dissolves readily in boiling ethanol[4]. By slowly adding water dropwise to the boiling solution until slight turbidity persists, and then allowing it to cool slowly, you force the lipophilic methyl group to drive the molecules into a highly pure crystalline lattice.

Self-Validating Experimental Protocols

Protocol A: Preparation of a Validated 10 mM In Vitro Assay Stock

This protocol includes a self-validation step to ensure no micro-precipitates cause false negatives in your biological assays.

  • Weighing: Accurately weigh 1.77 mg of 5-methyl-4-nitro-1H-benzimidazole (MW ≈ 177.16 g/mol ) into a sterile, light-blocking amber microcentrifuge tube.

  • Primary Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex at maximum speed for 60 seconds. If visible particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Self-Validation (Centrifugation): Centrifuge the tube at 10,000 x g for 5 minutes at room temperature.

    • Validation Check: Carefully inspect the bottom of the tube. If a microscopic pellet is visible, the solution is supersaturated and the true concentration is unknown. You must add more DMSO and repeat the validation. If no pellet is present, the 10 mM stock is validated.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)
  • Saturation: Add an excess amount of solid 5-methyl-4-nitro-1H-benzimidazole (e.g., 10 mg) to 1 mL of the target solvent in a sealed glass vial.

  • Equilibration: Place the vial in a temperature-controlled shaker at 25°C and agitate at 200 RPM for 48 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Filter the suspension through a 0.22 µm PTFE syringe filter to remove all undissolved solid. Crucial: Discard the first 100 µL of filtrate to account for membrane adsorption.

  • Quantification: Dilute the filtrate appropriately and quantify the concentration using HPLC-UV against a known standard curve.

Solvation Workflow & Decision Matrix

The following diagram outlines the logical decision tree for solvating 5-methyl-4-nitro-1H-benzimidazole for biological and chemical applications.

SolubilityWorkflow Start Start: Solid 5-Methyl-4-nitro- 1H-benzimidazole SolventChoice Select Primary Solvent Start->SolventChoice DMSO Polar Aprotic (DMSO / DMF) SolventChoice->DMSO High Sol. Alcohols Polar Protic (MeOH / EtOH) SolventChoice->Alcohols Mod Sol. NonPolar Non-Polar (Hexane / Toluene) SolventChoice->NonPolar Low Sol. Aqueous Dilute into Aqueous Assay Buffer DMSO->Aqueous Dilute <1% v/v Precipitation Precipitation Observed? Aqueous->Precipitation Sonicate Sonication & Gentle Heating (37°C) Precipitation->Sonicate Yes AdjustPH Adjust pH (Add dilute HCl or NaOH) Precipitation->AdjustPH Persistent Success Clear Solution Achieved (Proceed to Assay) Precipitation->Success No Sonicate->Precipitation Re-check AdjustPH->Success Resolved Redesign Change Formulation (Add Tween-80 / PEG) AdjustPH->Redesign Fails

Decision matrix for the solvation and aqueous dilution of 5-methyl-4-nitro-1H-benzimidazole.

References

  • Journal of Chemical & Engineering Data. "Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correlation." ACS Publications. Available at: [Link]

  • PubChem. "5-Nitrobenzimidazole | C7H5N3O2 | CID 7195." National Library of Medicine. Available at:[Link]

Sources

Optimization

optimizing reaction conditions for 5-methyl-4-nitro-1H-benzimidazole nitration

Welcome to the Technical Support Portal for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific challenges associated with the nitration of 5-methyl-4-nitro-1H-be...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific challenges associated with the nitration of 5-methyl-4-nitro-1H-benzimidazole .

Because the starting material already contains a strongly electron-withdrawing nitro group, the benzimidazole ring is highly deactivated. Successfully introducing a second nitro group to synthesize 5-methyl-4,6-dinitro-1H-benzimidazole requires forcing conditions, precise thermodynamic control, and a deep understanding of directing effects.

Diagnostic Overview: Mechanistic Rationale

Before troubleshooting, it is critical to understand the causality of the reaction dynamics:

  • Regioselectivity (The Directing Effects): The methyl group at the C5 position is electron-donating (ortho/para directing). Since the C4 position is already occupied, it directs the incoming nitronium ion ( NO2+​ ) to the C6 position. Concurrently, the existing nitro group at C4 is electron-withdrawing (meta directing), which also points to the C6 position. This synergistic directing effect ensures highly regioselective nitration at C6 1[1].

  • Ring Deactivation: In the highly acidic nitrating mixture, the imidazole nitrogen (N3) becomes protonated. This positive charge, combined with the C4-nitro group, severely depletes electron density from the benzene ring, necessitating the use of fuming nitric acid rather than standard concentrated nitric acid 2[2].

NitrationWorkflow A 5-methyl-4-nitro-1H-benzimidazole (Starting Material) B Nitrating Mixture (Fuming HNO3 / H2SO4) A->B Dissolve in H2SO4 C Temperature Control (Crucial Step) B->C Dropwise addition D 0-5 °C (Controlled) Regioselective Nitration C->D Ice bath E >60 °C (Harsh) Over-nitration / Oxidation C->E Uncontrolled heating F 5-methyl-4,6-dinitro-1H-benzimidazole (Target Product) D->F Quench in ice G Degradation / Byproducts E->G Oxidative cleavage

Fig 1: Reaction pathway and temperature-dependent outcomes for benzimidazole nitration.

Optimized Experimental Protocol (Self-Validating System)

To prevent batch failures, follow this step-by-step methodology designed with built-in validation checkpoints.

Step 1: Preparation of the Mixed Acid

  • Action: In a 100 mL round-bottom flask equipped with a magnetic stir bar, cool 10 mL of concentrated sulfuric acid ( H2​SO4​ , 98%) to 0–5 °C using an ice-salt bath. Carefully add 1.2 equivalents of fuming nitric acid ( HNO3​ , >90%) dropwise.

  • Causality: Fuming nitric acid is mandatory to generate a sufficient concentration of the highly electrophilic nitronium ion ( NO2+​ ) required to attack the deactivated ring.

Step 2: Substrate Addition

  • Action: Slowly add 10 mmol of 5-methyl-4-nitro-1H-benzimidazole in small portions over 30 minutes. Maintain the internal temperature strictly below 5 °C.

  • Validation Checkpoint: The solid should slowly dissolve, turning the solution into a clear, deep yellow/amber liquid. If the solution turns dark brown or black, the temperature has spiked, indicating oxidative degradation of the methyl group.

Step 3: Reaction Propagation

  • Action: Stir the mixture at 0–5 °C for 1 hour. Remove the ice bath and allow the reaction to gradually warm to room temperature (25 °C) for an additional 2–3 hours.

  • Causality: The initial cold phase prevents runaway exothermic oxidation. The subsequent warming phase provides the activation energy necessary to drive the nitration of the deactivated ring to completion 3[3].

Step 4: Quenching and Isolation

  • Action: Carefully pour the reaction mixture over 50 g of crushed ice with vigorous stirring.

  • Validation Checkpoint: A pale yellow to tan precipitate will immediately form. Filter the crude product under a vacuum and wash with cold distilled water until the filtrate is pH neutral.

Step 5: Analytical Self-Validation

  • Action: Perform Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane mobile phase.

  • Validation Checkpoint: The dinitro product will exhibit a higher Rf​ value than the starting material due to increased steric bulk shielding the polar core. Confirm regiochemistry via 1H -NMR (DMSO- d6​ ); you must observe an isolated singlet in the aromatic region corresponding to the C7 proton 4[4].

Quantitative Reaction Parameters

ParameterOptimized ValueMechanistic Rationale
Substrate 5-methyl-4-nitro-1H-benzimidazole (1.0 eq)Highly deactivated ring requires forcing conditions.
Nitrating Agent Fuming HNO3​ (>90%) (1.2 - 1.5 eq)Ensures high [NO2+​] concentration.
Solvent/Catalyst Conc. H2​SO4​ (98%) (10 volumes)Acts as solvent, dehydrating agent, and catalyst.
Addition Temp 0 - 5 °CPrevents oxidative degradation of the C5-methyl group.
Propagation Temp 25 °C (up to 60 °C if stalled)Overcomes the activation energy barrier of the deactivated ring.
Reaction Time 3 - 5 hoursAllows for complete conversion without over-oxidation.
Expected Yield 75 - 85%Precipitation in ice water maximizes recovery.

Troubleshooting Guides & FAQs

TroubleshootingLogic T1 Issue: Low Yield / Unreacted SM T2 Check HNO3 Concentration T1->T2 T3 Use Fuming HNO3 (>90%) to increase NO2+ ions T2->T3 If <70% T4 Issue: Tarry Byproducts T5 Check Temperature Profile T4->T5 T6 Maintain strictly at 0-5 °C during addition T5->T6 If Exothermic spike

Fig 2: Troubleshooting logic tree for resolving low yields and tarry byproducts.

Q1: My reaction stalls, and I recover mostly starting material. What is the mechanistic cause? A1: The starting material is highly deactivated. The existing nitro group withdraws electron density, and the acidic medium protonates the imidazole nitrogen (N3). If you are using standard concentrated HNO3​ (68%), the nitronium ion concentration is simply insufficient to overcome the activation barrier. Resolution: Switch to fuming nitric acid (>90%) or utilize a KNO3​ / H2​SO4​ system to force the generation of nitronium ions3[3].

Q2: I am observing significant byproduct formation with a dark, tarry appearance. How do I prevent this? A2: This indicates oxidative degradation. The methyl group at the C5 position is highly susceptible to oxidation by nitric acid at elevated temperatures, which can degrade the benzimidazole core into carboxylic acids or polymeric tars. Resolution: Strictly control the exotherm during the substrate addition using an ice-salt bath (-5 to 0 °C). Only apply mild heating (maximum 60 °C) if the reaction stalls after several hours at room temperature, and monitor closely via TLC.

Q3: My NMR spectra show broad, unreadable peaks in the aromatic region. Did the nitration fail? A3: Not necessarily. Benzimidazoles exhibit annular tautomerism (rapid proton exchange between N1 and N3), which can broaden NMR signals significantly at room temperature, making integration difficult 4[4]. Resolution: Run the 1H -NMR in a strongly hydrogen-bonding solvent like DMSO- d6​ , or add a single drop of Trifluoroacetic acid (TFA) to the NMR tube. This protonates the ring, locking the tautomeric state and sharpening the C7-H singlet and the C2-H singlet.

References

  • BenchChem. Application Notes and Protocols: Nitration of 2-Ethyl-1H-Benzimidazole. Retrieved from 2[2].

  • National Institutes of Health (NIH) / PMC. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Retrieved from 3[3].

  • Journal of Current Pharma Research. Chemistry of Benzimidazoles. Retrieved from 1[1].

  • ResearchGate. Nitro and aminobenzimidazoles: Annular Tautomerism and NMR Characterization. Retrieved from 4[4].

Sources

Troubleshooting

troubleshooting low purity in 5-methyl-4-nitro-1H-benzimidazole synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot low purity yields during the synthesis of 5-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot low purity yields during the synthesis of 5-methyl-4-nitro-1H-benzimidazole.

The most common synthetic route involves the cyclo-condensation of 4-methyl-3-nitro-1,2-phenylenediamine with formic acid. While seemingly straightforward, this reaction is highly susceptible to stalled intermediates, oxidative degradation, and analytical artifacts. This guide bridges the gap between theoretical mechanisms and benchtop realities to ensure your protocols are self-validating and robust.

Diagnostic Matrix: Impurity Profiling

Before altering your protocol, you must correctly identify the nature of your impurity. Use the matrix below to match your analytical observations with the underlying chemical causality.

Impurity SignatureAnalytical ObservationRoot CauseCorrective Action
N-Formyl Intermediate LC-MS: Target mass + 18 m/zIncomplete dehydration during the cyclization step.Increase reaction temperature; ensure sufficient HCl catalyst is present[1].
Oxidative Tars Dark brown/black crude solid; baseline streak on TLCAir oxidation of the highly electron-rich diamine precursor.Degas all solvents with Argon; execute the reaction under an inert atmosphere.
Regioisomers Distinct, sharp NMR peaks; identical m/z on LC-MSIsomeric contamination (e.g., 5-nitro isomer) in the starting material.Recrystallize the 4-methyl-3-nitro-1,2-phenylenediamine precursor prior to use.
Tautomeric "Ghosts" Broadened or split 1H-NMR peaks at room temperatureSlow proton exchange on the NMR timescale mimicking an impurity.Run NMR at an elevated temperature (e.g., 80 °C) to coalesce the peaks.

Troubleshooting FAQs

Q1: Why is my crude product a dark, tarry mixture instead of a clean, filterable precipitate? Causality: 1,2-phenylenediamines are highly susceptible to radical-mediated oxidative degradation. Even though the nitro group is electron-withdrawing, the presence of two ortho-amino groups makes the aromatic ring vulnerable to air oxidation, particularly under heated acidic conditions. Solution: You must treat the starting material with the same air-sensitivity precautions as a cross-coupling catalyst. Sparge your aqueous HCl and formic acid with Argon for 15 minutes prior to adding the diamine.

Q2: My LC-MS shows a persistent impurity with a mass of[M+18]+ relative to the target. What is this, and how do I eliminate it? Causality: This is the uncyclized N-formyl intermediate. The synthesis occurs in two stages: formylation of the amine, followed by a dehydration-driven cyclization. Because water is a byproduct of the cyclization, an excess of water in the system can push the equilibrium backward, stalling the reaction. Solution: The cyclization requires acidic catalysis to protonate the carbonyl oxygen, making it a better leaving group. Ensure you are using a strong acid co-catalyst (like 10% HCl) alongside your formic acid[2]. If the intermediate persists, increase the reaction temperature to 90 °C to drive off water and force the ring closure[1].

Q3: My NMR shows a mixture of two closely related compounds, but LC-MS and TLC show only one distinct product. Is my purity actually low? Causality: You are likely observing an analytical artifact caused by benzimidazole tautomerism. In solution, 5-methyl-4-nitro-1H-benzimidazole is in rapid equilibrium with its tautomer, 6-methyl-7-nitro-1H-benzimidazole. If you are using a solvent like DMSO-d6 at room temperature, the exchange rate of the N-H proton may be intermediate on the NMR timescale, resulting in broadened or artificially split peaks that look like a 50/50 impurity mixture. Solution: This is a self-validating check: run your NMR experiment at 80 °C. If the split peaks coalesce into a single, sharp set of signals, your product is pure, and the "impurity" was merely a tautomeric ghost.

Standardized Self-Validating Protocol

To achieve >98% purity, abandon generic reflux conditions and implement this optimized, self-validating cyclo-condensation methodology.

Step 1: Preparation & Degassing Suspend 4-methyl-3-nitro-1,2-phenylenediamine in 10% aqueous hydrochloric acid[2]. Degas the suspension by sparging with Argon for 15 minutes. Validation: The solution should remain a clear/yellowish suspension. Rapid darkening indicates oxygen ingress.

Step 2: Formylation & Cyclization Add a 5-fold molar excess of formic acid, which acts as both the formylating agent and co-solvent[3]. Heat the mixture to 80–90 °C for 3 to 4 hours[2]. Causality: The acidic environment (HCl) is critical. It catalyzes the dehydration of the N-formyl intermediate by protonating the hydroxyl group, facilitating the elimination of water to close the imidazole ring[1].

Step 3: In-Process Monitoring (Critical Step) Do not rely on a fixed timer. Monitor the reaction via TLC (EtOAc:Hexane 1:1). The N-formyl intermediate will appear at Rf ~0.4, while the fully cyclized product elutes at Rf ~0.6. Validation: Do not proceed to workup until the Rf 0.4 spot is completely consumed.

Step 4: Workup & Precipitation Cool the reaction to room temperature. Slowly neutralize the mixture with concentrated aqueous ammonia (NH4OH) until the pH reaches exactly 7.0–7.5[2]. Causality: Benzimidazoles are amphoteric. Over-basification (pH > 9) will deprotonate the imidazole nitrogen, causing your high-purity product to re-dissolve into the aqueous layer or crash out as an impure oil.

Step 5: Isolation Filter the resulting yellowish needles, wash with copious amounts of cold deionized water to remove residual ammonium salts and unreacted formic acid, and dry under vacuum over P2O5[2].

Mechanistic Pathway & Failure Modes

The diagram below maps the critical pathway from precursor to product, highlighting the specific nodes where impurities are generated.

G SM 4-Methyl-3-nitro- 1,2-phenylenediamine Formyl N-Formyl Intermediate (+18 m/z Impurity) SM->Formyl HCOOH (Formylation) Tar Oxidative Tars (Baseline Streak) SM->Tar O2 / Light (Degradation) Isomer Regioisomers (Impure Precursor) SM->Isomer Pre-existing Isomers Formyl->Formyl Stalled (Excess H2O) Product 5-Methyl-4-nitro- 1H-benzimidazole Formyl->Product -H2O, Heat, HCl (Cyclization)

Caption: Reaction pathway and primary failure modes in 5-methyl-4-nitro-1H-benzimidazole synthesis.

References

  • Microwave assisted, one-pot synthesis of 5-nitro- 2-aryl substituted-1H-benzimidazole libraries Source: Taylor & Francis (tandfonline.com) URL:1

  • 5-Nitrobenzimidazole synthesis Source: ChemicalBook (chemicalbook.com) URL:3

  • Synthesis of 5(6)-nitro-benzimidazole Source: PrepChem (prepchem.com) URL:2

Sources

Optimization

recrystallization solvents for 5-methyl-4-nitro-1H-benzimidazole

Welcome to the Technical Support Center for Heterocyclic Purification. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Purification. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. 5-Methyl-4-nitro-1H-benzimidazole (CAS 32046-84-7) presents unique purification challenges: the steric crowding between the C4-nitro and C5-methyl groups, combined with the hydrogen-bonding capacity of the imidazole core, often leads to complex phase behaviors like "oiling out" or the trapping of polymeric impurities[1][2].

This guide provides a self-validating, mechanistically grounded approach to isolating high-purity crystalline material.

Part 1: Solvent Selection & Phase Dynamics

The ideal recrystallization solvent must solvate the compound near its boiling point but force precipitation at lower temperatures. Because 5-methyl-4-nitro-1H-benzimidazole contains both highly polar domains (the nitro-imidazole system) and lipophilic domains (the methyl-arene system), binary solvent mixtures offer the most precise control over the saturation gradient[3].

Table 1: Quantitative Solvent Selection Matrix for Nitrobenzimidazoles

Solvent SystemBoiling PointPolarity IndexSuitability & Mechanistic Causality
Ethanol (Absolute) 78°C5.2Good. Solvates the N-H group via hydrogen bonding. May require excessive cooling to force precipitation.
Ethanol / Water 78°C - 100°C5.2 / 10.2Optimal. Water acts as an anti-solvent, allowing precise tuning of the dielectric constant to hit the metastable zone[3].
Ethyl Acetate / Hexane 77°C / 69°C4.4 / 0.1Alternative. Excellent for removing highly lipophilic impurities. Hexane forces rapid precipitation.
Methanol 65°C5.1Sub-optimal. The lower boiling point reduces the thermal gradient available for slow, ordered crystal growth[4].

Part 2: Core Methodology – The Ethanol/Water Protocol

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Primary Dissolution

  • Action: Suspend the crude 5-methyl-4-nitro-1H-benzimidazole in a minimum volume of absolute ethanol (approx. 5-10 mL per gram of crude). Heat to a gentle reflux (78°C) with continuous stirring.

  • Causality: Thermal energy disrupts the disordered lattice of the crude solid, while ethanol's hydroxyl group solvates the benzimidazole's hydrogen-bond acceptors.

  • Validation: The solid must completely dissolve. If insoluble particulates remain after 10 minutes of reflux, they are likely inorganic salts from previous synthetic steps. Perform a hot filtration to remove them.

Step 2: Decolorization (If Required)

  • Action: If the solution is dark brown or red, remove from heat, add 5% w/w activated charcoal, and boil for 3 minutes. Filter hot through a pre-warmed Celite pad.

  • Causality: High-surface-area carbon preferentially adsorbs large, planar, highly conjugated polymeric impurities that commonly form during nitroaromatic synthesis[3].

  • Validation: The filtrate should emerge significantly lighter, typically a pale yellow.

Step 3: Anti-Solvent Titration

  • Action: Maintain the purified ethanol solution at a near-boiling temperature. Add hot deionized water dropwise using an addition funnel. Stop immediately when the solution becomes slightly cloudy. Add 1-2 drops of hot ethanol until the solution just clears.

  • Causality: Water drastically increases the polarity of the medium. The dropwise addition forces the solution to the exact boundary of the metastable zone—the thermodynamic sweet spot where the solution is saturated but nucleation has not yet triggered.

  • Validation: The persistent turbidity followed by clearing confirms you have achieved perfect saturation at the boiling point.

Step 4: Annealing & Isolation

  • Action: Remove the flask from the heat source. Do not disturb it. Allow it to cool to room temperature over 2 hours, then transfer to an ice bath (4°C) for 30 minutes. Vacuum filter the resulting crystals and wash with ice-cold 10% aqueous ethanol.

  • Causality: Slow cooling favors crystal lattice growth over rapid nucleation, effectively excluding structurally dissimilar impurities from the forming crystal matrix.

  • Validation: TLC (Ethyl Acetate:Hexane 1:1) of the isolated crystals should reveal a single, compact spot.

Part 3: Workflow Visualization

RecrystallizationWorkflow Start Crude 5-Methyl-4-nitro- 1H-benzimidazole Dissolve Dissolve in minimum hot Ethanol (78°C) Start->Dissolve ColorCheck Is solution highly discolored? Dissolve->ColorCheck Charcoal Add activated charcoal, boil & hot filter ColorCheck->Charcoal Yes AntiSolvent Add hot H2O dropwise until persistent turbidity ColorCheck->AntiSolvent No Charcoal->AntiSolvent Cooling Cool slowly to room temp, then 4°C AntiSolvent->Cooling OilCheck Did product 'oil out'? Cooling->OilCheck FixOil Reheat to dissolve, add 10% more EtOH, cool slower OilCheck->FixOil Yes Filter Vacuum filter & wash with cold 10% EtOH OilCheck->Filter No FixOil->Cooling Pure Pure Crystalline Product Filter->Pure

Recrystallization and troubleshooting workflow for 5-methyl-4-nitro-1H-benzimidazole.

Part 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a dense liquid layer at the bottom) instead of forming crystals. How do I resolve this? Causality: "Oiling out" (liquid-liquid phase separation) is highly common with substituted benzimidazoles. It occurs when the melting point of your impure compound drops below the temperature at which the solution becomes saturated[5][6]. Instead of nucleating as a solid, the compound separates as a supercooled liquid. Resolution:

  • Reheat the mixture until the oil completely redissolves into a homogenous, clear solution.

  • Add 10-15% more of the primary hot solvent (Ethanol). This lowers the saturation temperature of the system so that the compound will only begin to precipitate after the temperature has dropped below its melting point[7].

  • Cool the flask extremely slowly (e.g., insulate it with cotton or leave it in the hot water bath as the bath cools).

Q2: The recrystallization yield is extremely low, but TLC confirms the compound is still in the mother liquor. What happened? Causality: The solution has likely formed a stable supersaturated state without nucleating. The steric hindrance of the 5-methyl and 4-nitro groups can sometimes impede the initial molecular stacking required to form a crystal seed. Resolution:

  • Boil off 30% of the solvent to concentrate the mixture.

  • Induce nucleation by vigorously scratching the inside of the glass flask with a glass stirring rod. This creates microscopic glass fissures that act as high-energy nucleation sites.

  • If available, add a microscopic "seed crystal" of pure 5-methyl-4-nitro-1H-benzimidazole.

Q3: Recrystallization continues to fail due to heavy, sticky contamination. Is there an orthogonal purification method I can use before crystallizing? Causality: If the impurity profile closely matches the solubility of the target compound, fractional crystallization will fail. However, the imidazole nitrogen of 5-methyl-4-nitro-1H-benzimidazole is amphoteric and primarily basic (pKa ~5.5), allowing for chemical separation via an acid-base extraction[3]. Resolution:

  • Dissolve the crude mass in Ethyl Acetate.

  • Extract the organic layer with 1M HCl. The benzimidazole protonates to form a water-soluble hydrochloride salt and migrates to the aqueous layer. Neutral and acidic impurities remain in the organic layer (discard this).

  • Separate the aqueous layer and slowly basify it with 1M NaOH while monitoring the pH.

  • Validation: As the pH crosses ~7.0, the pure free-base benzimidazole will rapidly precipitate as a solid[3]. Filter this solid and proceed with the standard Ethanol/Water recrystallization to ensure perfect structural purity.

References

  • National Center for Biotechnology Information. "5-methyl-4-nitro-1H-benzimidazole." PubChem Database. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for 5-Methyl-4-nitro-1H-benzimidazole Chromatography

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of analyzing 5-methyl-4-nitro-1H-benzimidazole .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of analyzing 5-methyl-4-nitro-1H-benzimidazole . This nitrogen-containing heterocyclic compound presents unique chromatographic hurdles—primarily due to its ionizable basic nitrogen and the electron-withdrawing effects of the nitro group.

This is not a generic troubleshooting list; it is a mechanistic guide designed to help you understand the causality behind experimental choices, ensuring your methods are robust, reproducible, and self-validating.

The Core Challenge: Mechanistic Understanding of Benzimidazole Chromatography

The benzimidazole core contains a basic nitrogen. While unsubstituted benzimidazole has a pKa of approximately 5.5, the strongly electron-withdrawing 4-nitro group lowers this pKa (estimated ~3.5–4.5). In reversed-phase liquid chromatography (RPLC), basic compounds frequently suffer from severe peak tailing and retention instability. This is driven by the "Silanol Effect" ([1]).

At mid-range pH (e.g., pH 5.0–7.0), residual silanol groups (Si-OH) on the silica stationary phase ionize to form negatively charged silanoxides (Si-O⁻). Simultaneously, the basic nitrogen of the benzimidazole is partially or fully protonated. The resulting ionic exchange interactions disrupt the primary hydrophobic partitioning, leading to asymmetrical peaks and poor resolution ([2]).

To achieve a self-validating and robust protocol, the mobile phase pH must be strictly controlled to be at least two units away from the analyte's pKa ([3]). This ensures a single ionization state, eliminating peak splitting and retention shifts.

Diagnostic Workflow

G Start Analyze 5-methyl-4-nitro- 1H-benzimidazole Assess Assess Peak Shape & Retention Start->Assess Tailing Peak Tailing or Retention Shift? Assess->Tailing CheckPH Check Mobile Phase pH (Target: < 2.5 or > 9.5) Tailing->CheckPH Yes Opt Optimized Chromatography Tailing->Opt No AdjustPH Adjust pH >2 units from pKa (~4.0) CheckPH->AdjustPH Silanol Secondary Silanol Interactions? AdjustPH->Silanol AddTEA Add Triethylamine (TEA) or Switch Column Silanol->AddTEA Yes Silanol->Opt No AddTEA->Opt

Diagnostic workflow for resolving peak tailing and retention shifts in benzimidazole chromatography.

Troubleshooting Guides & FAQs

Q1: Why does 5-methyl-4-nitro-1H-benzimidazole exhibit severe peak tailing on my standard C18 column at neutral pH? A1: At neutral pH, the mobile phase is too close to the compound's pKa, resulting in a mixed ionization state. Furthermore, at pH 7.0, the surface silanols on standard C18 columns are fully ionized (Si-O⁻). The protonated fraction of your benzimidazole derivative undergoes secondary ion-exchange interactions with these active silanols ([2]). Solution: Shift the pH to either < 2.5 (to protonate and neutralize the silanols) or > 9.5 (to fully deprotonate the benzimidazole into its neutral free-base form) ([4]).

Q2: My retention times for the benzimidazole derivative are shifting from run to run. How do I stabilize them? A2: Retention time drift for ionizable compounds is a classic symptom of inadequate buffer capacity or operating too close to the analyte's pKa ([2]). Small fluctuations in mobile phase preparation can cause massive shifts in the ionization ratio. Solution: Ensure your mobile phase pH is at least 2 units away from the pKa. Use a buffer with a pKa close to your target pH (e.g., phosphate for pH 2.5, or ammonium bicarbonate for pH 10.0) at a concentration of 10–25 mM to provide sufficient buffering capacity ([5]).

Q3: I've lowered the pH to 2.5 using phosphoric acid, but I'm still seeing slight tailing. What further optimization can I perform? A3: If low pH alone does not mask all silanol activity, steric hindrance or highly active metal impurities in the silica might be at play ([1]). Solution: Introduce a silanol-masking agent. Adding 0.1% Triethylamine (TEA) to the mobile phase provides a basic competitor that binds to residual active silanols, preventing the benzimidazole from interacting with them ([5]). Alternatively, switch to an end-capped, base-deactivated column.

Q4: Should I use Methanol or Acetonitrile as the organic modifier for this compound? A4: While Acetonitrile (ACN) provides lower backpressure and higher elution strength, it is aprotic and does not interact with silanols. Methanol, being protic, can form hydrogen bonds with unreacted silanols, effectively masking them and often yielding superior peak shapes for basic compounds like benzimidazoles ([1], [6]). We recommend starting with a Methanol-based mobile phase for this specific derivative.

Quantitative Data Summaries

Table 1: Quantitative Impact of Mobile Phase pH on 5-Methyl-4-nitro-1H-benzimidazole

Mobile Phase pHAnalyte Ionization StateSilanol (Si-OH) StateDominant InteractionExpected Chromatographic Result
pH 2.0 - 2.5 Fully Protonated (Cation)Fully Protonated (Neutral)Reversed-Phase PartitioningSharp peaks, shorter retention
pH 5.0 - 7.0 Mixed / Partially ProtonatedFully Ionized (Si-O⁻)Ion-Exchange (Secondary)Severe peak tailing, retention drift
pH 9.5 - 10.0 Fully Deprotonated (Neutral)Fully Ionized (Si-O⁻)Reversed-Phase PartitioningSharp peaks, maximum retention

Table 2: Buffer Selection Guide for Benzimidazole Chromatography

Target pH RangeRecommended BufferConcentrationCausality / Advantage
2.0 - 3.0 Phosphate (KH₂PO₄)10 - 25 mMExcellent buffering capacity at low pH; UV transparent down to 200 nm.
2.0 - 3.0 Formic Acid / Formate0.1% / 10 mMVolatile, ideal if LC-MS compatibility is required.
9.0 - 10.5 Ammonium Bicarbonate10 mMVolatile, excellent buffering at high pH; requires hybrid silica column.

Experimental Protocols

Protocol A: Low-pH Mobile Phase Optimization (Self-Validating)

Objective: Suppress silanol ionization to eliminate secondary ion-exchange interactions with the protonated benzimidazole.

  • Buffer Preparation: Dissolve 3.40 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1.0 L of MS-grade water to yield a 25 mM solution.

    • Causality: A 25 mM concentration provides sufficient ionic strength to maintain the localized pH at the column head as the sample plug is injected ([5]).

  • pH Adjustment: Titrate the buffer to pH 2.5 using orthophosphoric acid.

    • Causality: Lowering the pH at least 2 units below the analyte's pKa ensures >99% protonation of the benzimidazole, while simultaneously neutralizing surface silanols (Si-OH) ([2]).

  • Organic Modifier Selection: Combine the buffer with Methanol (e.g., 70:30 MeOH:Buffer).

    • Causality: Methanol is a protic solvent that forms hydrogen bonds with any remaining unreacted silanols, providing an additional layer of masking compared to aprotic solvents like Acetonitrile ([1]).

  • Self-Validation (System Suitability): Inject a neutral void volume marker (e.g., Uracil) alongside the 5-methyl-4-nitro-1H-benzimidazole standard. Calculate the asymmetry factor ( As​ ) at 10% peak height.

    • Validation Criteria: If As​ is between 0.9 and 1.2, the method is validated. If As​>1.5 , secondary interactions persist; proceed to add 0.1% Triethylamine (TEA) to the mobile phase.

Protocol B: High-pH Mobile Phase Optimization (Self-Validating)

Objective: Fully deprotonate the benzimidazole to its neutral free-base form, maximizing hydrophobic retention and preventing ionic interactions.

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate solution in MS-grade water.

  • pH Adjustment: Adjust to pH 10.0 using Ammonium Hydroxide.

    • Causality: Raising the pH >2 units above the basic pKa converts the analyte entirely to a neutral molecule. Neutral molecules cannot undergo ion-exchange with ionized silanols ([4]).

  • Column Selection: Install a high-pH tolerant hybrid silica or polymer-based column (e.g., Gemini-NX).

    • Causality: Standard silica dissolves rapidly at pH > 8.0. Hybrid particles utilize ethylene bridges to resist alkaline dissolution ([3]).

  • Self-Validation (Retention Stability): Perform 6 replicate injections of the standard. Calculate the Relative Standard Deviation (%RSD) of the retention time.

    • Validation Criteria: A %RSD < 1.0% confirms that the buffering capacity is sufficient and the ionization state is stable.

References

  • Phenomenex. "Using pH-LC to Control Selectivity of Acidic and Basic Compounds on Gemini-NX." Chromatography Online. URL:[Link]

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Library. URL:[Link]

  • Pharma Growth Hub. "What is the effect of free silanols in RPLC and how to reduce it?" URL:[Link]

  • National Center for Biotechnology Information (PMC). "HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma." URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Isomeric World of Methyl-Nitro-Benzimidazoles: A Comparative Analysis of 5-methyl-4-nitro-1H-benzimidazole and 5-methyl-6-nitro-1H-benzimidazole

For researchers and professionals in drug development, the nuanced differences between structural isomers can be the determining factor in a compound's efficacy, selectivity, and safety profile. This guide provides an in...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the nuanced differences between structural isomers can be the determining factor in a compound's efficacy, selectivity, and safety profile. This guide provides an in-depth comparison of two closely related benzimidazole isomers: 5-methyl-4-nitro-1H-benzimidazole and 5-methyl-6-nitro-1H-benzimidazole. While structurally similar, the positional variance of the nitro and methyl groups on the benzene ring introduces subtle yet significant electronic and steric differences. A central challenge in studying these specific isomers is the phenomenon of annular tautomerism, which can lead to an equilibrium between related structures, often resulting in their co-existence as an inseparable mixture. This guide will delve into the synthesis, structural properties, and potential biological activities of these isomers, highlighting both their distinct characteristics and the complexities arising from tautomerism.

The Synthetic Challenge: Isomer Mixtures and Tautomerism

The synthesis of nitrobenzimidazoles typically involves the condensation of a corresponding nitro-substituted ortho-phenylenediamine with an aldehyde or carboxylic acid derivative. The synthesis of 5-nitro-1H-benzimidazole, for example, is achieved through the reaction of 4-nitro-orthophenylenediamine with ethyl formate in the presence of an acid catalyst.[1]

A significant hurdle in comparing the two title isomers is that the common precursor for the 6-nitro isomer, 4-methyl-5-nitro-1,2-phenylenediamine, readily leads to a mixture of the 5-methyl-6-nitro and 6-methyl-5-nitro tautomers upon cyclization. Due to rapid proton exchange, these are often considered a single entity, frequently designated as "5(6)-nitro-1H-benzimidazoles".[2][3][4] The selective synthesis of the 5-methyl-4-nitro isomer would necessitate the use of the less common 3-methyl-4-nitro-1,2-phenylenediamine.

The separation of these closely related isomers is notoriously difficult, with many studies reporting their characterization as an inseparable mixture.[4] This is a critical consideration for any experimental evaluation of their biological activities, as the observed effects may be a composite of the activities of both isomers.

Annular Tautomerism in Unsymmetrical Benzimidazoles

Annular tautomerism is a form of prototropic tautomerism where a proton can migrate between the two nitrogen atoms of the imidazole ring. In unsymmetrically substituted benzimidazoles, this results in two different tautomeric forms that are in dynamic equilibrium. This phenomenon is central to understanding the chemistry of the title compounds and complicates their individual characterization.[5][6]

Caption: Workflow for the synthesis of a 5(6)-methyl-6(5)-nitro-1H-benzimidazole mixture.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-methyl-5-nitro-1,2-phenylenediamine (1 equivalent) in 10% hydrochloric acid.

  • Addition of Formic Acid: To the stirred suspension, add formic acid (1.2 equivalents).

  • Reflux: Heat the mixture to reflux (approximately 100 °C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7-8.

  • Precipitation and Filtration: The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water to remove any inorganic impurities. Dry the product under vacuum to obtain the 5(6)-methyl-6(5)-nitro-1H-benzimidazole mixture as a solid.

Proposed Protocol for Comparative Antimicrobial Susceptibility Testing

Should the individual isomers be successfully synthesized or separated, the following protocol outlines a standard method for comparing their antimicrobial activity.

Caption: Proposed workflow for comparative antimicrobial susceptibility testing.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare stock solutions of each pure isomer (e.g., 1 mg/mL) in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (medium only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37 °C for 18-24 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The MIC can be determined visually or by measuring the optical density at 600 nm.

  • Data Comparison: Directly compare the MIC values of the two isomers to determine their relative antimicrobial potency.

Conclusion

The comparative analysis of 5-methyl-4-nitro-1H-benzimidazole and 5-methyl-6-nitro-1H-benzimidazole is a subject of significant academic and industrial interest, yet it is complicated by the inherent chemical nature of these molecules. The prevalence of annular tautomerism often leads to the formation of inseparable isomer mixtures, making a direct comparison of their individual properties and biological activities a considerable challenge.

Based on theoretical considerations and data from related compounds, it is evident that the positional differences of the methyl and nitro groups will influence their physicochemical properties, spectroscopic signatures, and likely their biological activities. The development of selective synthetic routes or effective separation techniques is a crucial next step to unlock a deeper understanding of these isomers. Such advancements would enable a precise evaluation of their individual therapeutic potential and pave the way for the rational design of more potent and selective benzimidazole-based drugs.

References

  • BenchChem. (2025). The Nitro Group's Crucial Role in the Biological Activity of 5-Nitrobenzimidazole: A Technical Guide.
  • Royal Society of Chemistry. (2015). Expedient synthesis of benzimidazoles using amides.
  • Valdez, J., Cedillo, R., Hernández-Campos, A., Yépez, L., Hernández-Luis, F., Navarrete-Vázquez, G., ... & Castillo, R. (2002). Synthesis and antiparasitic activity of 1H-benzimidazole derivatives. Bioorganic & medicinal chemistry letters, 12(16), 2221-2224.
  • Gomez, G. G., et al. (2008).
  • Saadeh, H. A., Mosleh, I. M., & El‐Abadelah, M. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 14(8), 2848-2857.
  • Saadeh, H. A., Mosleh, I. M., & El‐Abadelah, M. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. PubMed.
  • Saadeh, H. A., Mosleh, I. M., & El‐Abadelah, M. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. PMC.
  • Khan, K. M., et al. (2012). 6-Nitrobenzimidazole derivatives: potential phosphodiesterase inhibitors: synthesis and structure-activity relationship. Medicinal Chemistry Research, 21(9), 2424-2431.
  • Datani, R. H., Kini, S. G., & Mubeen, M. (2012).
  • TSI Journals. (2022).
  • Yılmaz, F., & Menteşe, E. (2013). MICROWAVE-ASSISTED SYNTHESIS OF SOME 5(6)
  • Anderson, B. A., et al. (2006). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4. PMC.
  • Bártl, V., et al. (1976). [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. PubMed.
  • ResearchGate. (2019). Scheme 1. Chemical synthesis of 5(6)
  • Oriental Journal of Chemistry. (2020).
  • ChemicalBook. (n.d.). 5-Nitrobenzimidazole(94-52-0) 1H NMR spectrum.
  • El Kihel, A., et al. (2008). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry.
  • Beilstein Journals. (2014).
  • Castillo, R., et al. (2017). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. PMC.

Sources

Comparative

LC-MS Validation of 5-Methyl-4-nitro-1H-benzimidazole Purity: A Comparative Guide to Stationary Phase Selectivity (Biphenyl vs. C18)

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Objective performance comparison, mechanistic causality, and ICH Q2(R1) compliant self-validating methodologies.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Objective performance comparison, mechanistic causality, and ICH Q2(R1) compliant self-validating methodologies.

Introduction & The Analytical Challenge

5-Methyl-4-nitro-1H-benzimidazole is a highly polarizable, basic intermediate critical to the synthesis of various active pharmaceutical ingredients (APIs), including proton pump inhibitors and anthelmintics. Validating its purity via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a distinct analytical challenge: the molecule must be baseline-resolved from its unnitrated precursor (5-methyl-1H-benzimidazole) and, most critically, its regioisomer (6-methyl-4-nitro-1H-benzimidazole).

Because regioisomers possess identical molecular weights and nearly identical partition coefficients (LogP), traditional reversed-phase LC methods often fail to separate them. This guide objectively compares the performance of a standard fully porous C18 column against a multimodal core-shell Biphenyl column, providing a self-validating protocol grounded in [1].

Mechanistic Rationale: Why Stationary Phase Chemistry Matters

To build a robust analytical method, we must understand the causality behind column selection.

  • Standard C18 Phases: Rely almost exclusively on dispersive (hydrophobic) interactions. When applied to 5-methyl-4-nitro-1H-benzimidazole and its 6-methyl regioisomer, the C18 alkyl chains cannot distinguish the subtle spatial differences of the methyl and nitro groups, resulting in severe co-elution.

  • Biphenyl Phases: Offer a multimodal retention mechanism. The electron-deficient nitroaromatic ring of the analyte engages in strong π−π charge-transfer interactions with the electron-rich biphenyl ligands[2]. Furthermore, the rigid dual-ring structure of the biphenyl phase provides enhanced shape selectivity and dipole-dipole interactions, recognizing the exact steric positioning of the substituents on the benzimidazole core[3].

G Analyte 5-Methyl-4-nitro- 1H-benzimidazole C18 Standard C18 Phase (Hydrophobic Only) Analyte->C18 Dispersive Forces Biphenyl Biphenyl Phase (Multimodal) Analyte->Biphenyl π-π & Dipole Interactions ResC18 Poor Isomeric Resolution (Rs < 1.5) C18->ResC18 ResBiph High Isomeric Resolution (Rs > 2.0) Biphenyl->ResBiph

C18 dispersive forces vs. Biphenyl multimodal π-π and dipole interactions for isomer resolution.

Experimental Design & Self-Validating Protocols

To ensure scientific integrity, the following LC-MS protocol is designed as a self-validating system . Every step includes internal checks to autonomously verify accuracy, control matrix effects, and prevent false positives.

Step 1: Self-Validating Sample Preparation
  • Action: Dissolve 10 mg of the sample in 10 mL of methanol to create a stock solution. Dilute to a working concentration of 10 µg/mL using a 50:50 Water:Methanol diluent. Spike the solution with 1 µg/mL of a stable-isotope labeled internal standard (SIL-IS), such as 5-methyl-4-nitro-1H-benzimidazole-d3.

  • Causality: The 50:50 aqueous/organic diluent perfectly matches the initial mobile phase gradient. This prevents the "strong solvent effect" which causes peak fronting and poor integration. The addition of the SIL-IS creates a self-validating quantitative system by autonomously normalizing any electrospray ionization (ESI) suppression or injection volume discrepancies.

Step 2: Chromatographic Separation
  • Column: Core-Shell Biphenyl (100 x 2.1 mm, 1.7 µm) at 40°C.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Methanol

  • Gradient: 5% B to 95% B over 10 minutes at 0.4 mL/min.

  • Causality: Formic acid (pH ~2.7) is critical to ensure the basic benzimidazole nitrogen ( pKa​ ~5.5) remains fully protonated, yielding a strong [M+H]+ precursor ion for ESI+. Methanol is strictly chosen over acetonitrile because acetonitrile's own π -electrons compete for the biphenyl stationary phase, which would suppress the critical π−π interactions needed to resolve the regioisomers[3].

Step 3: Mass Spectrometry (ESI+) Parameters
  • Action: Operate in Multiple Reaction Monitoring (MRM) mode.

    • Quantifier Transition: m/z 178.1 132.1 (Loss of NO2​ ).

    • Qualifier Transition: m/z 178.1 104.1.

  • Causality: Monitoring the specific neutral loss of the nitro group provides absolute specificity, ensuring that unnitrated precursors (e.g., 5-methyl-1H-benzimidazole, m/z 133.1) do not interfere with the quantitation channel.

Comparative Performance Data

The table below summarizes the quantitative performance of the Biphenyl column versus a standard C18 column under identical mobile phase conditions.

ParameterStandard C18 (1.7 µm)Core-Shell Biphenyl (1.7 µm)Mechanistic Causality / Impact
Retention Time (Rt) 3.2 min4.8 minBiphenyl induces additional π−π retention beyond standard hydrophobicity.
Isomeric Resolution ( Rs​ ) 1.1 (Co-elution)2.8 (Baseline) Biphenyl recognizes steric/dipole differences between 5-methyl and 6-methyl isomers.
Peak Asymmetry ( Tf​ ) 1.5 (Moderate Tailing)1.1 (Symmetrical) Core-shell architecture and surface shielding reduce secondary silanol interactions.
Signal-to-Noise at LOQ 45:1120:1 Sharper, symmetrical peaks on the Biphenyl phase directly increase the S/N ratio.

ICH Q2(R1) Method Validation Workflow

To transition this method from development to a regulatory-compliant state, it must be validated according to[1]. The workflow below illustrates the sequential validation logic.

Validation Start System Suitability (SST) Spec Specificity (Interference Check) Start->Spec Lin Linearity (LOQ to 120%) Spec->Lin Acc Accuracy & Precision (3 Levels, n=9) Lin->Acc Report Validated Method Acc->Report

Step-by-step ICH Q2(R1) validation workflow ensuring a self-validating analytical system.

Validation Results Summary (Biphenyl Method)
ICH Q2(R1) ParameterAcceptance CriteriaBiphenyl Column ResultSystem Validation Status
Specificity No interference at Rt in blankZero interference observedPass (Self-validated via blank injection)
Linearity R2≥0.999 (LOQ to 120%) R2=0.9998 Pass (Normalized via SIL-IS)
Accuracy (Recovery) 95.0% – 105.0% (n=9)98.5% – 101.2%Pass
Precision (%RSD) ≤2.0% for area and Rt0.8% (Area), 0.2% (Rt)Pass (Self-validated via SST)
LOD / LOQ S/N≥3 (LOD), ≥10 (LOQ)0.05 µg/mL / 0.15 µg/mLPass

Conclusion: For the LC-MS validation of 5-methyl-4-nitro-1H-benzimidazole, standard C18 columns present a high risk of false-purity reporting due to regioisomer co-elution. By switching to a Biphenyl stationary phase and utilizing methanol as the organic modifier, analytical scientists can leverage π−π interactions to achieve baseline resolution, ensuring full compliance with ICH Q2(R1) validation criteria.

References

  • U.S. Food and Drug Administration (FDA) / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA.gov, September 2021. URL:[Link]

  • Cramer, H., Bell, D. S., & Shollenberger, D. L. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." LCGC North America / Chromatography Online, Vol. 35, Issue 6, June 2017. URL:[Link]

  • Restek Corporation. "Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool." Restek.com, 2022. URL:[Link]

Sources

Validation

Mechanistic Grounding: The Vibrational Signatures of Nitro-Benzimidazoles

As a Senior Application Scientist in analytical chemistry, I have spent years utilizing vibrational spectroscopy to elucidate the structural nuances of complex pharmacophores. Benzimidazole derivatives, particularly thos...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in analytical chemistry, I have spent years utilizing vibrational spectroscopy to elucidate the structural nuances of complex pharmacophores. Benzimidazole derivatives, particularly those bearing a nitro ( −NO2​ ) group at the C-5 position, are privileged scaffolds in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and antihypertensive properties.

When synthesizing or characterizing these derivatives, Fourier Transform Infrared (FTIR) spectroscopy serves as a frontline, non-destructive analytical tool. However, simply identifying peaks is insufficient for rigorous drug development. One must understand the causality behind vibrational shifts—how steric hindrance, mesomeric effects, and hydrogen bonding modulate the molecular fingerprint.

This guide provides an objective, data-driven comparison of FTIR spectral profiles across different nitro-benzimidazole derivatives, supported by mechanistic insights and self-validating experimental protocols.

To effectively compare derivatives, we must first establish the baseline vibrational mechanics of the core scaffold[1]. The 5-nitrobenzimidazole structure presents two primary functional domains that dominate the mid-IR region (4000–400 cm⁻¹):

  • The Benzimidazole Core ( N−H and C=N ): The secondary amine ( N−H ) in the imidazole ring typically exhibits a broad stretching band between 3280 and 3450 cm⁻¹. This broadening is a direct consequence of intermolecular hydrogen bonding. The imine ( C=N ) stretch is a sharp, diagnostic band typically found around 1590–1630 cm⁻¹.

  • The Nitro Group ( −NO2​ ): Due to the high dipole moment of the nitrogen-oxygen bonds, the nitro group produces two of the most intense bands in the spectrum: an asymmetric stretch (~1515–1535 cm⁻¹) and a symmetric stretch (~1340–1350 cm⁻¹)[2]. The exact position of these bands is highly sensitive to the electron density of the aromatic ring.

When we substitute the C-2 position (e.g., adding a methyl or an aryl group), we alter the electron delocalization across the fused ring system, which predictably shifts these key FTIR bands.

Comparative FTIR Data: Substituent Effects

The following table synthesizes experimental FTIR data comparing the unsubstituted base scaffold with aliphatic and aromatic C-2 derivatives.

Functional Group / Mode5-Nitrobenzimidazole (Base)[1]2-Methyl-5-nitrobenzimidazole[3]2-(4-ethoxyphenyl)-5-nitrobenzimidazole[3]Causality / Mechanistic Insight
N−H Stretch ~3425 cm⁻¹ (Broad)~3410 cm⁻¹~3410 cm⁻¹Substitution at C-2 increases steric bulk, slightly altering the intermolecular H-bonding network, leading to a minor shift to lower wavenumbers.
C=N Stretch ~1629 cm⁻¹~1606 cm⁻¹~1606 cm⁻¹Extended conjugation (aryl) or electron-donating inductive effects (methyl) at C-2 increase electron density in the imidazole ring, lowering the C=N force constant and shifting the peak to lower frequencies.
Asymmetric NO2​ ~1517 cm⁻¹~1519 cm⁻¹~1519 cm⁻¹The strongly electron-withdrawing −NO2​ group remains relatively isolated from C-2 mesomeric effects, keeping this diagnostic band highly stable across derivatives.
Symmetric NO2​ ~1344 cm⁻¹~1343 cm⁻¹~1345 cm⁻¹Stable symmetric stretching confirms the integrity of the nitro group post-synthesis.
Diagnostic Substituent Bands N/A~2974 cm⁻¹ (Aliphatic C−H stretch)~1250 cm⁻¹ (Aryl-Alkyl C−O−C stretch)These bands are critical for confirming the successful integration of the specific C-2 substituent during library synthesis[2].

Self-Validating Experimental Protocol: ATR-FTIR Workflow

While classical KBr pellet preparation is standard, it is highly susceptible to moisture absorption, which artificially broadens the N−H and O−H regions—a critical vulnerability when analyzing benzimidazoles. Therefore, Attenuated Total Reflectance (ATR) FTIR is the preferred methodology for robust, reproducible characterization[4].

Step-by-Step Methodology:

  • System Initialization & Purge: Ensure the FTIR spectrometer is purged with dry nitrogen to eliminate atmospheric H2​O and CO2​ interferences.

  • Crystal Cleaning (Validation Step 1): Clean the diamond or ZnSe ATR crystal with spectroscopic-grade isopropanol. Allow it to evaporate completely.

  • Background Acquisition (Validation Step 2): Collect a background spectrum (Air). Causality: This ensures the crystal is free of residual contaminants and provides a baseline to subtract atmospheric noise.

  • Sample Application: Place 2–5 mg of the solid nitro-benzimidazole derivative directly onto the ATR crystal.

  • Compression: Apply consistent pressure using the ATR anvil. Causality: Intimate contact between the crystal and the sample is required for the evanescent wave to penetrate the sample (typically 0.5–2 µm depth), ensuring high signal-to-noise ratio.

  • Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 co-added scans).

  • Data Processing: Apply ATR correction algorithms (to account for wavelength-dependent penetration depth) and baseline correction.

FTIR_Workflow N1 1. Sample Preparation (ATR Crystal Cleaning) N2 2. Background Scan (Self-Validation: Air/Blank) N1->N2 Proceed to N3 3. Sample Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) N2->N3 Validated Baseline N4 4. Spectral Processing (ATR & Baseline Correction) N3->N4 Raw Spectra N5 5. Peak Assignment (NO₂, C=N, N-H mapping) N4->N5 Processed Data

Fig 1: Self-validating ATR-FTIR operational workflow for derivative characterization.

Logical Relationships in Spectral Interpretation

When analyzing a novel derivative, one must map the observed spectral shifts to the underlying structural modifications. The diagram below illustrates the causal relationship between the molecular architecture of nitro-benzimidazoles and their resulting FTIR signatures.

Substituent_Effects Root Nitro-Benzimidazole Core Sub1 C-2 Substitution (Aliphatic vs Aromatic) Root->Sub1 Sub2 C-5 Nitro Group (-NO₂) Root->Sub2 Eff1 Modulates C=N Stretch (~1590 - 1630 cm⁻¹) Sub1->Eff1 Mesomeric/Steric Eff2 Shifts N-H Stretch (~3280 - 3425 cm⁻¹) Sub1->Eff2 H-Bonding Alteration Eff3 Asymmetric Stretch (~1515 - 1530 cm⁻¹) Sub2->Eff3 Electron Withdrawal Eff4 Symmetric Stretch (~1340 - 1350 cm⁻¹) Sub2->Eff4 Inductive Effect

Fig 2: Causal mapping of substituent effects on FTIR vibrational frequencies.

Conclusion & Best Practices

When comparing nitro-benzimidazole derivatives, FTIR spectroscopy is highly effective at confirming structural integrity. The stability of the asymmetric (~1519 cm⁻¹) and symmetric (~1344 cm⁻¹) NO2​ stretches serves as a reliable internal marker for the C-5 nitro group[2]. Conversely, the C=N imine stretch is highly diagnostic of the electronic environment at the C-2 position, shifting predictably based on the electron-donating or withdrawing nature of the substituent[3]. By pairing these mechanistic insights with a rigorous, moisture-free ATR-FTIR protocol[4], researchers can rapidly and confidently validate complex benzimidazole libraries.

Sources

Comparative

A Comparative Guide to the Crystallographic Validation of 5-methyl-4-nitro-1H-benzimidazole Crystals

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. The solid-state struc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. The solid-state structure of an API, including its crystal lattice and molecular conformation, directly influences critical properties such as solubility, stability, and bioavailability.[1][2] For novel compounds like 5-methyl-4-nitro-1H-benzimidazole, a benzimidazole derivative with potential therapeutic applications, rigorous structural validation is a non-negotiable step in the research and development pipeline.[3] This guide provides an in-depth comparison of two cornerstone techniques for crystallographic validation: single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD).

This document will delve into the theoretical underpinnings, experimental workflows, and data interpretation of both methodologies, offering a comprehensive understanding of their respective strengths and limitations in the context of characterizing small organic molecules. While specific experimental data for 5-methyl-4-nitro-1H-benzimidazole is not publicly available, this guide will utilize data from the closely related compound, 2-methyl-5-nitro-1H-benzimidazole monohydrate, as a representative example to illustrate the principles and expected outcomes.[4]

The Imperative of Crystal Structure Validation

The arrangement of molecules in a crystalline solid, known as its crystal structure, is not merely an academic curiosity. Different packing arrangements of the same molecule, termed polymorphs, can exhibit distinct physicochemical properties.[5] The discovery and characterization of polymorphs are critical in drug development to ensure batch-to-batch consistency, therapeutic efficacy, and to navigate the complexities of intellectual property.[1][2] X-ray diffraction techniques provide the most definitive means of elucidating these three-dimensional atomic arrangements.[6][7]

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard for Structural Elucidation

SCXRD is an unparalleled technique for determining the precise three-dimensional structure of a molecule.[7][8] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, it is possible to determine the exact coordinates of each atom within the unit cell, providing unambiguous information on bond lengths, bond angles, and stereochemistry.[7][9]

Experimental Workflow: From Synthesis to Structure

The journey from a synthesized compound to a refined crystal structure is a meticulous process that demands patience and precision.

The initial step involves the synthesis of 5-methyl-4-nitro-1H-benzimidazole. A common synthetic route for benzimidazole derivatives involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[10] For the target compound, this would likely involve the reaction of 3-methyl-4-nitro-o-phenylenediamine with formic acid or a derivative.

The crux of a successful SCXRD experiment lies in the growth of a single, defect-free crystal of suitable size (typically 0.1-0.3 mm in all dimensions).[6] Several crystallization techniques can be employed, with slow evaporation and vapor diffusion being the most common for small organic molecules.[11][12][13]

Protocol for Slow Evaporation Crystallization:

  • Dissolve the purified 5-methyl-4-nitro-1H-benzimidazole in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to create a near-saturated solution.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

dot graph TD { A[Synthesis of 5-methyl-4-nitro-1H-benzimidazole] --> B(Purification); B --> C{Crystallization}; C --> D[Slow Evaporation]; C --> E[Vapor Diffusion]; D --> F(Single Crystal Growth); E --> F; F --> G[Crystal Mounting]; G --> H[X-ray Data Collection]; H --> I[Structure Solution]; I --> J[Structure Refinement]; J --> K(Final Crystal Structure);

} caption: "Workflow for Single-Crystal X-ray Diffraction Analysis"

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.

Parameter Typical Value for a Small Organic Molecule
Instrument Bruker SMART APEXII DUO CCD area-detector diffractometer[4]
X-ray Source Mo Kα radiation (λ = 0.71073 Å)
Temperature 100 K (to minimize thermal vibrations)
Data Collection Strategy ω and φ scans
Detector Distance 50-60 mm
Exposure Time 10-60 seconds per frame

The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is then "solved" using direct methods or Patterson methods, which provide an initial electron density map. This initial model is then "refined" using least-squares methods to best fit the experimental data. Software such as SHELX[14][15] and Olex2[16][17] are commonly used for this purpose.

Expected Crystallographic Data for 2-methyl-5-nitro-1H-benzimidazole monohydrate (as a proxy): [4]

Parameter Value
Chemical Formula C₈H₇N₃O₂·H₂O
Crystal System Triclinic
Space Group P -1
a (Å) 6.9051 (10)
b (Å) 7.1309 (11)
c (Å) 10.0653 (15)
α (°) 79.421 (3)
β (°) 73.062 (3)
γ (°) 67.517 (3)
Volume (ų) 436.61 (11)
Z 2
R-factor 0.032

Powder X-ray Diffraction (PXRD): A Versatile Tool for Solid-State Characterization

While SCXRD provides the ultimate structural detail, obtaining suitable single crystals can be a significant bottleneck.[12] PXRD, on the other hand, utilizes a finely ground powder of the material, which consists of a vast number of randomly oriented microcrystals.[2] This makes sample preparation significantly easier and allows for the analysis of materials that do not readily form large single crystals.

Experimental Workflow: Rapid and Robust Analysis

The PXRD workflow is generally faster and less demanding than that of SCXRD.

A small amount of the synthesized 5-methyl-4-nitro-1H-benzimidazole is finely ground to a homogenous powder. This ensures that the microcrystals are randomly oriented, a crucial requirement for obtaining a high-quality diffraction pattern.

The powdered sample is packed into a sample holder and placed in a powder diffractometer. The instrument scans a range of 2θ angles, and the detector measures the intensity of the diffracted X-rays at each angle.

Parameter Typical Value for Pharmaceutical Analysis
Instrument Benchtop X-ray Diffractometer (e.g., Rigaku MiniFlex)
X-ray Source Cu Kα radiation (λ = 1.5418 Å)
Scan Range (2θ) 5° - 50°
Step Size (°) 0.02
Scan Speed (°/min) 1-5

The output of a PXRD experiment is a one-dimensional diffractogram, a plot of diffraction intensity versus the 2θ angle. Each crystalline phase produces a unique fingerprint pattern of peaks. This pattern can be used for:

  • Phase Identification: Comparing the experimental pattern to a database of known patterns (e.g., the Powder Diffraction File™) to identify the crystalline phase(s) present.

  • Polymorph Screening: Distinguishing between different polymorphic forms of the same compound, as each will have a unique diffraction pattern.[5]

  • Quantitative Analysis: Determining the relative amounts of different phases in a mixture.

  • Structure Refinement (Rietveld Method): While not providing the same level of detail as SCXRD, the Rietveld refinement method can be used to refine the crystal structure model against the powder diffraction data.[18][19][20] This can be particularly useful for confirming the structure obtained from SCXRD or for obtaining structural information when single crystals are unavailable. Software like FullProf and GSAS are commonly used for Rietveld refinement.[18][19]

dot graph TD { A[Synthesis of 5-methyl-4-nitro-1H-benzimidazole] --> B(Grinding to a Fine Powder); B --> C[Sample Mounting]; C --> D[X-ray Data Collection (2θ scan)]; D --> E{Data Analysis}; E --> F[Phase Identification]; E --> G[Polymorph Analysis]; E --> H[Rietveld Refinement]; F --> I(Crystalline Phase Confirmation); G --> J(Polymorph Identification); H --> K(Refined Crystal Structure);

} caption: "Workflow for Powder X-ray Diffraction Analysis"

Comparative Analysis: SCXRD vs. PXRD

The choice between SCXRD and PXRD depends on the specific research question and the nature of the sample.

Feature Single-Crystal X-ray Diffraction (SCXRD) Powder X-ray Diffraction (PXRD)
Sample Requirement High-quality single crystal (0.1-0.3 mm)Finely ground powder (microcrystalline)
Sample Preparation Difficult and time-consuming (crystal growth)Relatively easy and fast (grinding)
Data Output 3D diffraction pattern (discrete spots)1D diffractogram (peaks at different 2θ angles)
Information Obtained Absolute crystal structure, atomic coordinates, bond lengths/angles, stereochemistryCrystalline phase identification, polymorph screening, quantitative analysis, lattice parameters
Primary Application De novo structure determination of novel compoundsRoutine quality control, polymorph screening, phase identification in mixtures
Throughput LowHigh
Cost HigherLower

Conclusion: A Synergistic Approach to Crystallographic Validation

For the comprehensive validation of 5-methyl-4-nitro-1H-benzimidazole crystals, SCXRD and PXRD are not mutually exclusive but rather complementary techniques. SCXRD provides the definitive, high-resolution crystal structure, which serves as the "ground truth." This structural information can then be used to generate a calculated powder pattern. The experimental PXRD pattern of the bulk material can then be compared to this calculated pattern to confirm the phase purity and consistency of the synthesized batch.

In the fast-paced environment of drug development, PXRD is an indispensable tool for rapid screening and quality control, while SCXRD provides the fundamental structural understanding necessary for a deep comprehension of a compound's solid-state properties. A robust crystallographic validation strategy for 5-methyl-4-nitro-1H-benzimidazole would, therefore, leverage the strengths of both techniques to ensure the development of a safe, effective, and consistent pharmaceutical product.

References

  • Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2 - YouTube. (2020, January 8). Retrieved from [Link]

  • Crystallization of benzimidazole by solution growth method and its characterization. (n.d.). Retrieved from [Link]

  • Crystal Growing Tips » The Center for Xray Crystallography » University of Florida. (2015, April 28). Retrieved from [Link]

  • Crystallization of low-molecular-weight organic compounds for X-ray crystallography - IUCr Journals. (n.d.). Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity - ResearchGate. (n.d.). Retrieved from [Link]

  • X-ray Powder Diffraction in Solid Form Screening and Selection. (2011, September 1). Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1). Retrieved from [Link]

  • Crystallisation Techniques. (2006, January 8). Retrieved from [Link]

  • The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PMC. (2025, March 16). Retrieved from [Link]

  • X-ray Powder Diffraction in Drug Polymorph Analysis - Creative Biostructure. (2025, April 14). Retrieved from [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.). Retrieved from [Link]

  • Transmission powder X-ray diffraction technique for precise identification and quantification of drug polymorphs – a case study using metformin embonate - Analytical Methods (RSC Publishing). (n.d.). Retrieved from [Link]

  • Olex Tutorial - Zenodo. (n.d.). Retrieved from [Link]

  • Solve a small-molecule structure - CCP4 wiki. (2025, December 13). Retrieved from [Link]

  • Synthesis and characterization of 2-mercapto-N-methyl imidazole substituted benzimidazole derivatives and investigation of their. (2015, April 15). Retrieved from [Link]

  • Structure Solution and Refinement with Olex2: A guide for Chem 432 Students - IMSERC. (2021, December 31). Retrieved from [Link]

  • Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions - ACS Publications. (2004, August 12). Retrieved from [Link]

  • Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives | TSI Journals. (2022, November 26). Retrieved from [Link]

  • SCXRD: Producing the crystal structure Software: Olex2 - EdShare. (n.d.). Retrieved from [Link]

  • Small molecule crystallography - Excillum. (n.d.). Retrieved from [Link]

  • Structure Determination with SHELX - MIT. (n.d.). Retrieved from [Link]

  • Full article: Microwave assisted, one-pot synthesis of 5-nitro- 2-aryl substituted-1H-benzimidazole libraries: Screening in vitro for antimicrobial activity - Taylor & Francis. (2009, September 23). Retrieved from [Link]

  • Basic Refinement - YouTube. (2018, April 20). Retrieved from [Link]

  • A Guide to Using SHELXTL. (2000, January 24). Retrieved from [Link]

  • SHELXL - An Easy Structure - Sucrose. (n.d.). Retrieved from [Link]

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  • Single Crystal X-Ray Structure Determination - Improved Pharma. (2025, July 18). Retrieved from [Link]

  • Single crystal X-ray diffraction - Uni Oldenburg. (n.d.). Retrieved from [Link]

  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC. (2025, June 10). Retrieved from [Link]

  • WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents. (n.d.).
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  • FullProf Suite. (n.d.). Retrieved from [Link]

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  • 1-(4-Methylphenylsulfonyl)-5-nitro-1H-benzimidazole - ResearchGate. (n.d.). Retrieved from [Link]

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  • Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole - Academia.edu. (n.d.). Retrieved from [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as - Semantic Scholar. (n.d.). Retrieved from [Link]

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Comparative

Comparative Molecular Docking Studies of 5-Methyl-4-nitro-1H-benzimidazole Analogs: A Comprehensive Guide for Drug Discovery

As the demand for highly selective, multi-target therapeutic agents intensifies, the benzimidazole scaffold has emerged as a privileged structure in rational drug design. Because it is an isostere of purine, the benzimid...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly selective, multi-target therapeutic agents intensifies, the benzimidazole scaffold has emerged as a privileged structure in rational drug design. Because it is an isostere of purine, the benzimidazole core naturally mimics ATP, allowing it to competitively bind to the kinase domains of various oncogenic and microbial targets[1].

This guide provides an objective, comparative analysis of 5-methyl-4-nitro-1H-benzimidazole analogs . By evaluating the specific steric and electronic contributions of the 5-methyl (hydrophobic) and 4-nitro (electron-withdrawing/hydrogen-bonding) substituents, we compare the performance of these analogs against standard therapeutics across multiple biological targets. Furthermore, we outline a self-validating computational protocol to ensure scientific integrity in your in silico workflows.

Mechanistic Rationale of the Scaffold

The biological efficacy of 5-methyl-4-nitro-1H-benzimidazole analogs is driven by the precise spatial arrangement of their functional groups:

  • The Benzimidazole Core: Acts as a purine mimetic, anchoring the molecule to the hinge region of kinase domains via fundamental hydrogen bonding[1].

  • The 4-Nitro Substituent: Serves as a potent electron-withdrawing group and a strong hydrogen bond acceptor. In hypoxic tumor microenvironments, nitro-substituted benzimidazoles also act as bioreductive prodrugs, enhancing selective cytotoxicity[2].

  • The 5-Methyl Substituent: Increases the overall lipophilicity of the molecule, allowing it to perfectly occupy adjacent hydrophobic specificity pockets within the receptor, thereby increasing binding affinity and metabolic stability[3].

Pathway L EGF Ligand R EGFR (Wild-Type/T790M) L->R Activates K Tyrosine Kinase Domain (ATP Binding Site) R->K Conformational Change B 5-Methyl-4-nitro-1H-benzimidazole Analogs B->K Competitive Inhibition P Downstream Signaling (PI3K/AKT, MAPK) K->P Phosphorylation C Cancer Cell Proliferation P->C Promotes Survival

Caption: Mechanism of EGFR kinase domain inhibition by benzimidazole analogs.

Comparative Target Analysis and Binding Affinities

To objectively evaluate the therapeutic potential of these analogs, we must compare their docking performance against established clinical standards. The data below synthesizes findings from recent comparative molecular docking studies targeting Epidermal Growth Factor Receptor (EGFR), Glucose-6-phosphate dehydrogenase (G6PD), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the BCR-ABL fusion protein.

Table 1: Comparative Binding Affinities (kcal/mol) of Benzimidazole Analogs
Target ProteinPDB IDAnalog ClassStandard Drug (Comparator)Analog Binding Affinity (kcal/mol)Standard Binding Affinity (kcal/mol)Primary Binding Mechanism
EGFR (Wild-Type) 3VJOMethyl/Nitro-benzimidazoleGefitinib-8.1-7.9ATP-competitive inhibition[1]
EGFR (T790M) 2JITMethyl/Nitro-benzimidazoleGefitinib-8.4-7.2Overcomes steric clash of T790M[1]
VEGFR-2 4ASDBenzimidazole AnthelminticsGIG (Co-crystallized)-8.18-11.15Kinase domain inhibition[4]
BCR-ABL 2GQGBenzimidazole DerivativesImatinib-9.3-9.5Kinase domain inhibition[5]
G6PD 2BH9NitrobenzimidazoleDoxorubicinStrong (Non-catalytic)N/AAllosteric/Non-competitive[6]
Key Mechanistic Insights (Causality)
  • EGFR (Wild-Type vs. Mutant): Current Tyrosine Kinase Inhibitors (TKIs) often fail against the T790M mutation due to steric hindrance. However, docking simulations show that substituted benzimidazoles achieve highly stable complexes (up to -8.4 kcal/mol) in the mutant pocket. The isosteric nature of the scaffold prevents adverse contact with the mutated active site, relying heavily on Van der Waals forces for shape complementarity[1].

  • G6PD in Hypoxia: Unlike competitive kinase inhibitors, 6. This non-competitive inhibition mechanism suppresses SIRT 2 and VEGF expression, inducing severe cytotoxicity in glioblastoma cells under hypoxic conditions[6].

  • BCR-ABL: In chronic myelogenous leukemia (CML) models,5, effectively downregulating Cyclin B1 and inducing apoptosis[5].

Self-Validating Experimental Protocol for Molecular Docking

To ensure trustworthiness and reproducibility, molecular docking cannot be treated as a "black box." The following protocol establishes a self-validating system for evaluating 5-methyl-4-nitro-1H-benzimidazole analogs.

Workflow P1 Target Preparation (PDB ID Selection) G1 Grid Box Generation (Active Site Targeting) P1->G1 L1 Ligand Optimization (DFT/B3LYP) D1 Molecular Docking (AutoDock Vina) L1->D1 G1->D1 A1 Pose Analysis (Discovery Studio) D1->A1 V1 MD Simulation (Complex Stability) A1->V1 Top Poses

Caption: Standardized self-validating workflow for comparative molecular docking.

Phase 1: Ligand Preparation and Quantum Mechanical Optimization
  • Structure Generation: Sketch the 2D structure of the 5-methyl-4-nitro-1H-benzimidazole analog and convert it to a 3D conformation.

  • DFT Optimization: Perform Density Functional Theory (DFT) optimization using Gaussian software at the B3LYP/6-311G(d,p) level.

    Causality: Standard molecular mechanics force fields often miscalculate the charge distribution of the strongly electron-withdrawing nitro group adjacent to the electron-donating methyl group. DFT optimization ensures the Molecular Electrostatic Potential (MEP) map is accurate, which is critical for predicting precise hydrogen bond directionality and π

    π stacking interactions[7].
Phase 2: Protein Target Preparation
  • Structure Retrieval: Download the target crystal structure (e.g., 1)[1].

  • Artifact Removal: Strip co-crystallized bulk water molecules and non-essential heteroatoms.

    • Causality: The removal of bulk water prevents artificial steric clashes. However, structural waters deep in the ATP-binding pocket must be retained if they mediate critical hydrogen bonds between the benzimidazole core and the hinge region.

  • Charge Assignment: Add polar hydrogens and compute Gasteiger charges using AutoDock Tools to prepare the PDBQT file[1].

Phase 3: Grid Box Definition & Self-Validation (Critical Step)
  • Grid Definition: Center the grid box exactly on the coordinates of the native co-crystallized ligand (e.g., Gefitinib or Erlotinib).

  • Self-Validation (Re-docking): Re-dock the native ligand into the prepared grid box and calculate the Root Mean Square Deviation (RMSD) between your docked pose and the experimental crystal pose.

    • Causality: A docking protocol is only trustworthy if it can reproduce known experimental reality. An RMSD of < 2.0 Å validates your grid parameters and scoring function. If the RMSD exceeds 2.0 Å, the system is invalid, and grid parameters must be recalibrated before testing the benzimidazole analogs[8].

Phase 4: Execution and Interaction Analysis
  • Docking Execution: Run AutoDock Vina with an exhaustiveness setting of at least 8 to ensure thorough conformational sampling.

  • Pose Analysis: Extract the pose with the lowest binding energy (most negative kcal/mol). Use Discovery Studio Visualizer to map interactions[8].

    • Causality: Verify that the benzimidazole core mimics purine interactions at the hinge region, the 4-nitro group acts as a hydrogen bond acceptor with backbone amides, and the 5-methyl group successfully occupies the hydrophobic specificity pocket to exclude water.

Conclusion

Comparative docking studies reveal that 5-methyl-4-nitro-1H-benzimidazole analogs possess a highly versatile pharmacophore capable of outperforming standard TKIs in mutated environments (like EGFR T790M) and exploiting novel allosteric sites (like G6PD under hypoxia). By adhering to a self-validating computational workflow grounded in DFT optimization and RMSD verification, researchers can confidently leverage this scaffold to design the next generation of targeted therapeutics.

References

  • Universiti Kebangsaan Malaysia. Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type. URL:[Link]

  • MDPI. Targeting G6PD with Benzimidazole and Thiazole Derivatives Suppresses SIRT 2 and VEGF Expression and Induces Cytotoxicity in Glioma Cells. URL: [Link]

  • National Institutes of Health (PMC). In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists. URL: [Link]

  • Arab Journal of Chemistry. Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives. URL: [Link]

  • ResearchGate. Structural, Spectroscopic, NBO and Molecular Docking Analysis of 5-Nitrobenzimidazole – A DFT Approach. URL:[Link]

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